molecular formula C36H52O13 B14748815 Dehydroadynerigenin glucosyldigitaloside

Dehydroadynerigenin glucosyldigitaloside

货号: B14748815
分子量: 692.8 g/mol
InChI 键: ULJZNLQMTRZTJF-RCQNOOMASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dehydroadynerigenin glucosyldigitaloside has been reported in Nerium oleander with data available.

属性

分子式

C36H52O13

分子量

692.8 g/mol

IUPAC 名称

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one

InChI

InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19-,20+,22-,23-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34-,35+,36-/m1/s1

InChI 键

ULJZNLQMTRZTJF-RCQNOOMASA-N

手性 SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O

产品来源

United States

Foundational & Exploratory

Dehydroadynerigenin Glucosyldigitaloside: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds found in various plants.[1] Like other members of this family, its primary pharmacological effect is mediated through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, a critical enzyme responsible for maintaining cellular ion homeostasis.[2][3][4] This inhibition triggers a cascade of events that ultimately alters cardiac muscle contractility and has also been implicated in pro-apoptotic pathways, making it a subject of interest for both cardiovascular research and oncology.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, based on the established pharmacology of cardiac glycosides.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The central mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an integral membrane protein found in the cells of all animals.[2][3]

The Na+/K+-ATPase Pump: This enzyme actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process that requires the hydrolysis of one molecule of ATP. This pumping action is essential for maintaining the electrochemical gradients across the cell membrane, which are vital for numerous cellular processes, including nerve impulse transmission, muscle contraction, and the transport of other solutes.

Inhibition by Cardiac Glycosides: Cardiac glycosides, including by extension this compound, bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[6] This binding stabilizes the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent return to a state where it can bind intracellular Na+. This effectively blocks the pumping cycle.

Consequences of Inhibition:

  • Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to a gradual increase in the intracellular concentration of Na+ ions.

  • Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger. This exchanger normally uses the electrochemical gradient of Na+ to extrude calcium (Ca2+) from the cell. As the intracellular Na+ level rises, the driving force for this exchange diminishes, leading to a decrease in Ca2+ efflux and a subsequent increase in the intracellular Ca2+ concentration.[2][6]

  • Enhanced Cardiac Contractility: In cardiac myocytes, the increased intracellular Ca2+ concentration leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum. During each action potential, a larger amount of Ca2+ is released from the sarcoplasmic reticulum, which enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle (positive inotropic effect).[4][6]

cluster_membrane Cell Membrane NKA Na+/K+-ATPase Na_in Intracellular Na+ NKA->Na_in Decreased Efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Decreased Efflux DGD Dehydroadynerigenin glucosyldigitaloside DGD->NKA Inhibits Na_in->NCX Alters Gradient Contractility Increased Cardiac Contractility Ca_in->Contractility Leads to DGD Dehydroadynerigenin glucosyldigitaloside NKA_inhibition Na+/K+-ATPase Inhibition DGD->NKA_inhibition Ion_imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+) NKA_inhibition->Ion_imbalance Mito_stress Mitochondrial Stress Ion_imbalance->Mito_stress Cyto_c Cytochrome c Release Mito_stress->Cyto_c Apoptosome Apoptosome Formation Cyto_c->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis start Start prep Prepare Reagents and Enzyme start->prep setup Set up Reaction in 96-well Plate prep->setup preincubate Pre-incubate at 37°C (10 min) setup->preincubate add_atp Add ATP to Initiate Reaction preincubate->add_atp incubate Incubate at 37°C (30 min) add_atp->incubate detect Add Malachite Green and Read Absorbance incubate->detect analyze Calculate % Inhibition and IC50 detect->analyze end End analyze->end

References

The Biosynthesis of Dehydroadynerigenin Glucosyldigitaloside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of dehydroadynerigenin glucosyldigitaloside, a cardenolide of significant interest found in various plant species, notably within the Apocynaceae family. Cardenolides are a class of steroids characterized by their potent effects on cardiac muscle, making them valuable for pharmaceutical applications. Understanding their biosynthesis is crucial for metabolic engineering, synthetic biology efforts, and the development of novel therapeutics. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in the formation of this compound. It includes quantitative data on enzyme kinetics, detailed experimental protocols for the analysis of intermediates and the characterization of key enzymes, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate comprehension and further research.

Introduction

Cardenolides, a class of naturally occurring steroid glycosides, have a long history in medicine, most famously exemplified by the use of digoxin (B3395198) from the foxglove plant (Digitalis lanata) for the treatment of heart conditions. This compound is a related cardenolide with a distinct structure that warrants investigation into its biosynthesis and potential pharmacological properties. This guide focuses on elucidating the complex multi-step enzymatic pathway that leads to the synthesis of this molecule in plants. The pathway begins with common sterol precursors and involves a series of modifications including reduction, hydroxylation, and glycosylation to yield the final bioactive compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized metabolic pathway that originates from the general isoprenoid pathway, leading to sterol precursors. The core of the pathway involves the modification of a pregnane-type steroid backbone, followed by the attachment of a butenolide ring and subsequent glycosylation.

The key enzymatic steps are:

  • Formation of the Pregnane Core: The pathway is believed to start from cholesterol or phytosterols, which are converted to pregnenolone. This is a critical entry point into cardenolide biosynthesis.

  • Conversion to Progesterone (B1679170): Pregnenolone undergoes oxidation and isomerization to yield progesterone.

  • Stereospecific Reduction: Progesterone is stereospecifically reduced to 5β-pregnane-3,20-dione by the enzyme progesterone 5β-reductase (P5βR) . This step is crucial as it establishes the characteristic cis-fusion of the A and B rings of the steroid nucleus found in most bioactive cardenolides.

  • Formation of the Cardenolide Aglycone (Dehydroadynerigenin): A series of subsequent enzymatic reactions, including hydroxylations and the formation of the characteristic five-membered lactone ring at the C-17 position, lead to a cardenolide aglycone such as digitoxigenin (B1670572). The formation of dehydroadynerigenin from an intermediate like digitoxigenin is proposed to occur via a dehydration or dehydrogenation reaction, introducing a double bond into the steroid nucleus.

  • Glycosylation: The aglycone, dehydroadynerigenin, is then glycosylated by UDP-dependent glycosyltransferases (UGTs) . This process involves the sequential addition of sugar moieties, in this case, a glucose and a digitalose, to the 3β-hydroxyl group of the aglycone, yielding the final product, this compound.

Biosynthesis_Pathway cluster_0 Upstream Sterol Biosynthesis cluster_1 Cardenolide Aglycone Formation cluster_2 Glycosylation Cholesterol/Phytosterols Cholesterol/Phytosterols Pregnenolone Pregnenolone Cholesterol/Phytosterols->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD/Isomerase 5β-Pregnane-3,20-dione 5β-Pregnane-3,20-dione Progesterone->5β-Pregnane-3,20-dione Progesterone 5β-Reductase (P5βR) Digitoxigenin Digitoxigenin 5β-Pregnane-3,20-dione->Digitoxigenin Multiple Steps (Hydroxylation, Lactone Ring Formation) Dehydroadynerigenin Dehydroadynerigenin Digitoxigenin->Dehydroadynerigenin Dehydration/Dehydrogenation (Putative) Dehydroadynerigenin-monoglycoside Dehydroadynerigenin-monoglycoside Dehydroadynerigenin->Dehydroadynerigenin-monoglycoside UDP-Glycosyltransferase (UGT) Dehydroadynerigenin\nglucosyldigitaloside Dehydroadynerigenin glucosyldigitaloside Dehydroadynerigenin-monoglycoside->Dehydroadynerigenin\nglucosyldigitaloside UDP-Glycosyltransferase (UGT)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

The following table summarizes the available quantitative data for key enzymes in the cardenolide biosynthetic pathway. It is important to note that some of these parameters were determined using substrates analogous to the specific intermediates in the this compound pathway.

EnzymeOrganismSubstrateKmVmax/kcatReference
Progesterone 5β-ReductaseDigitalis purpureaProgesterone6 µMNot Reported[1]
Progesterone 5β-ReductaseDigitalis purpureaNADPH22 µMNot Reported[1]
Progesterone 5α-ReductaseDigitalis lanataProgesterone30 µMNot Reported
Progesterone 5α-ReductaseDigitalis lanataNADPH130 µMNot Reported
UDP-Glycosyltransferase (UGT73C44)Erysimum cheiranthoidesDigitoxigenin7.0 µMkcat not determined
UDP-Glycosyltransferase (UGT73C44)Erysimum cheiranthoidesUDP-Glucose210 µMkcat not determined

Experimental Protocols

Cardenolide Extraction and Analysis by HPLC

This protocol describes the extraction and quantification of cardenolides from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • 80% Methanol (B129727)

  • Liquid nitrogen

  • Centrifuge

  • HPLC system with a C18 column and UV detector (218 nm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Digitoxin standard

Procedure:

  • Homogenize 100 mg of fresh plant tissue in liquid nitrogen or use 20 mg of freeze-dried tissue.

  • Add 1 mL of 80% methanol and vortex thoroughly.

  • Incubate at room temperature for 1 hour with occasional vortexing.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Filter the extract through a 0.22 µm syringe filter.

  • Analyze the sample by HPLC. Use a C18 column with a gradient of water and acetonitrile. Monitor the absorbance at 218 nm.

  • Quantify the cardenolides by comparing the peak areas to a standard curve of digitoxin.

Progesterone 5β-Reductase Enzyme Assay

This assay measures the activity of progesterone 5β-reductase by monitoring the consumption of progesterone.[2]

Materials:

  • Crude protein extract from plant tissue

  • Progesterone (0.3 mM)

  • NADPH regenerating system:

    • Glucose-6-phosphate (1.1 mM)

    • NADP+ (6.4 mM)

    • Glucose-6-phosphate dehydrogenase (4.2 nkat)

  • Dichloromethane (CH2Cl2)

  • GC-MS system

Procedure:

  • Prepare the reaction mixture containing 1 mg/mL of crude protein extract, 0.3 mM progesterone, and the NADPH regenerating system in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • As a control, prepare a heat-inactivated sample by boiling the protein extract for 10 minutes.

  • Incubate the reactions at 30°C for 4 hours.

  • Stop the reaction by adding 1 mL of CH2Cl2 and vortexing to extract the steroids.

  • Separate the organic phase, evaporate to dryness, and resuspend in a suitable solvent for GC-MS analysis.

  • Analyze the consumption of progesterone by GC-MS.

UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol utilizes the UDP-Glo™ Glycosyltransferase Assay (Promega) to measure the activity of UGTs involved in cardenolide glycosylation.[3]

Materials:

  • Purified recombinant UGT enzyme

  • Dehydroadynerigenin (or a suitable cardenolide substrate like digitoxigenin)

  • UDP-Glucose

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • UDP-Glo™ Glycosyltransferase Assay kit (Promega)

  • Luminometer

Procedure:

  • Set up the glycosyltransferase reaction in a 96-well plate. Each reaction should contain the reaction buffer, UGT enzyme, cardenolide substrate, and UDP-Glucose.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Add an equal volume of the UDP Detection Reagent from the UDP-Glo™ kit to each well.

  • Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • The amount of UDP produced, which is proportional to the UGT activity, can be quantified using a UDP standard curve.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for investigating the biosynthesis of this compound.

Experimental_Workflow cluster_0 I. Plant Material and Metabolite Analysis cluster_1 II. Enzyme Identification and Characterization cluster_2 III. Pathway Elucidation Plant_Tissue Plant Tissue (e.g., Digitalis leaves) Extraction Metabolite Extraction (80% Methanol) Plant_Tissue->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Dehydroadynerigenin glucosyldigitaloside Analysis->Quantification Pathway_Model Construction of Biosynthetic Pathway Model Quantification->Pathway_Model Transcriptome Transcriptome Analysis (Identification of candidate genes e.g., P5βR, UGTs) Cloning Gene Cloning and Heterologous Expression Transcriptome->Cloning Purification Protein Purification Cloning->Purification Assay Enzyme Assays (P5βR, UGT) Purification->Assay Kinetics Kinetic Analysis (Km, Vmax/kcat) Assay->Kinetics Kinetics->Pathway_Model In_vitro In vitro Reconstitution of Biosynthetic Steps In_vitro->Pathway_Model In_vivo In vivo Validation (e.g., RNAi, Overexpression) In_vivo->Pathway_Model

Figure 2: Overall experimental workflow for studying the biosynthesis pathway.

Logical_Relationship Hypothesis Hypothesize Biosynthetic Pathway Identify_Genes Identify Candidate Genes (Transcriptomics, Homology) Hypothesis->Identify_Genes Analyze_Metabolites Analyze Metabolite Profile (HPLC, MS) Hypothesis->Analyze_Metabolites Characterize_Enzymes Characterize Enzyme Function (In vitro assays) Identify_Genes->Characterize_Enzymes Validate_Pathway Validate Pathway in vivo (Genetic Modification) Characterize_Enzymes->Validate_Pathway Analyze_Metabolites->Validate_Pathway Refine_Model Refine Biosynthetic Model Validate_Pathway->Refine_Model

Figure 3: Logical relationships in the elucidation of the biosynthetic pathway.

Conclusion

The biosynthesis of this compound is a complex process involving a series of specialized enzymes that modify a common sterol precursor. This guide has outlined the proposed pathway, provided available quantitative data, and detailed experimental protocols to facilitate further research in this area. The elucidation of this pathway not only enhances our fundamental understanding of plant specialized metabolism but also opens avenues for the biotechnological production of this and other valuable cardenolides. Future work should focus on the definitive characterization of all enzymes in the pathway, particularly the enzyme responsible for the dehydro- (B1235302) modification, and the full kinetic profiling of these biocatalysts. Such knowledge will be instrumental in the metabolic engineering of plants or microbial systems for the sustainable production of these important pharmaceuticals.

References

Chemical structure and properties of Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 5, 2025

Abstract

Dehydroadynerigenin glucosyldigitaloside is a naturally occurring cardiac glycoside found in the plant Nerium indicum (also known as Nerium oleander). As a member of the steroid family of molecules, it shares structural and functional similarities with other cardiac glycosides used in the treatment of heart conditions. This technical guide provides a comprehensive overview of the known chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action. Due to the limited availability of specific experimental data for this particular glycoside in publicly accessible literature, this report also draws upon the broader knowledge of cardiac glycosides to infer potential properties and experimental methodologies.

Chemical Structure and Properties

This compound is a complex organic molecule composed of a steroid aglycone, dehydroadynerigenin, attached to a carbohydrate moiety. The precise stereochemistry and linkage of the sugar units are critical for its biological activity.

Chemical Identifiers and Molecular Properties

PropertyValueSource
Chemical Formula C₃₆H₅₂O₁₃[1]
Molecular Weight 692.79 g/mol [1]
CAS Number 144223-70-1[1]
Class Cardiac Glycoside, Steroid[2]
Natural Source Nerium indicum (syn. Nerium oleander)[2]

Structural Information

Physicochemical Properties

Specific, experimentally determined physicochemical properties such as melting point and solubility for this compound are not widely reported. However, based on the general properties of cardiac glycosides, it is expected to be a crystalline solid with limited solubility in water and higher solubility in organic solvents like methanol, ethanol, and chloroform.

Biological Activity and Mechanism of Action

The primary biological activity of this compound, like other cardiac glycosides, is the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump.[3] This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane of cardiac myocytes.

Signaling Pathway

The inhibition of the Na⁺/K⁺-ATPase by this compound initiates a cascade of events within the cardiac muscle cells, as depicted in the signaling pathway diagram below.

Dehydroadynerigenin_Glucosyidigitaloside_Signaling_Pathway DG Dehydroadynerigenin glucosyldigitaloside NKA Na+/K+-ATPase DG->NKA Inhibits Na_in Increased Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces Ca2+ efflux via Ca_in Increased Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum (SR) Ca_in->SR Promotes Ca2+ uptake into Ca_release Increased Ca2+ Release from SR SR->Ca_release Contractility Increased Cardiac Muscle Contractility Ca_release->Contractility Results in

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound are not specifically available. However, established methods for working with cardiac glycosides from plant sources can be adapted.

Isolation and Purification

The isolation of cardiac glycosides from Nerium indicum typically involves the extraction of plant material (e.g., leaves, stems) with a suitable solvent, followed by chromatographic separation.

Isolation_Workflow Plant_Material Dried and Powdered Nerium indicum Plant Material Extraction Solvent Extraction (e.g., Methanol or Ethanol) Plant_Material->Extraction Crude_Extract Crude Glycoside Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with n-Hexane and Water) Crude_Extract->Partitioning Aqueous_Fraction Aqueous Fraction (containing glycosides) Partitioning->Aqueous_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Aqueous_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC Thin-Layer Chromatography (TLC) for Fraction Analysis Fractions->TLC Pure_Compound Isolated Dehydroadynerigenin glucosyldigitaloside TLC->Pure_Compound

Caption: General workflow for the isolation of cardiac glycosides.

Chemical Characterization

The structural elucidation of the isolated compound would involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework and the nature of the sugar moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Tandem MS (MS/MS) would provide information on the fragmentation pattern, helping to identify the aglycone and sugar components.

Na⁺/K⁺-ATPase Inhibition Assay

The biological activity of this compound can be quantified using an in vitro Na⁺/K⁺-ATPase inhibition assay. A common method involves measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the enzyme.

Experimental Workflow for Na⁺/K⁺-ATPase Inhibition Assay

ATPase_Assay_Workflow Prepare_Reagents Prepare Assay Buffer, ATP, Na+/K+-ATPase Enzyme, and Test Compound Dilutions Incubation Incubate Enzyme with Test Compound (this compound) or Control (e.g., Ouabain) Prepare_Reagents->Incubation Initiate_Reaction Initiate Reaction by Adding ATP Incubation->Initiate_Reaction Stop_Reaction Stop Reaction after a Defined Time (e.g., by adding a quenching solution) Initiate_Reaction->Stop_Reaction Measure_Pi Measure Released Inorganic Phosphate (Pi) (e.g., using a colorimetric method like the Malachite Green assay) Stop_Reaction->Measure_Pi Data_Analysis Calculate Percent Inhibition and Determine IC50 Value Measure_Pi->Data_Analysis

References

Dehydroadynerigenin glucosyldigitaloside CAS number 144223-70-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 144223-70-1

This technical guide provides an in-depth overview of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside with potential applications in biomedical research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its biochemical properties and putative mechanisms of action.

Physicochemical and Biological Data

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known information for this compound and provide comparative data for related, well-studied cardiac glycosides to offer a contextual understanding of its potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 144223-70-1N/A
Molecular Formula C₃₆H₅₂O₁₃N/A
Molecular Weight 692.79 g/mol N/A
Appearance Not AvailableN/A
Melting Point Not AvailableN/A
Solubility Not AvailableN/A
Natural Source Nerium indicum--INVALID-LINK--

Table 2: Comparative Cytotoxicity of Related Cardiac Glycosides

While specific IC₅₀ values for this compound are not readily found in the literature, the following data for the well-known cardiac glycosides, Digitoxin and Digoxin, illustrate the typical potency of this class of compounds against various cancer cell lines.

CompoundCell LineIC₅₀ (nM)Reference
DigitoxinTK-10 (Renal Adenocarcinoma)3 - 33--INVALID-LINK--
DigoxinSKOV-3 (Ovarian Cancer)250--INVALID-LINK--
DigitoxinSKOV-3 (Ovarian Cancer)400--INVALID-LINK--

Mechanism of Action

This compound is classified as a cardiac glycoside. The primary mechanism of action for this class of compounds is the inhibition of the plasma membrane Na⁺/K⁺-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium levels. In cardiac myocytes, this elevation of intracellular calcium enhances the force of contraction, which is the basis for the cardiotonic effects of these compounds.

Beyond its effects on cardiac tissue, the disruption of ion homeostasis by cardiac glycosides can trigger a cascade of downstream signaling events in various cell types, including cancer cells. These events can lead to the induction of apoptosis and inhibition of cell proliferation.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, based on its classification as a cardiac glycoside, the following established methodologies would be applicable for its study.

Protocol 1: In Vitro Na⁺/K⁺-ATPase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of a cardiac glycoside on Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na⁺/K⁺-ATPase enzyme

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Ouabain (positive control) stock solution (in water)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the Na⁺/K⁺-ATPase enzyme to the desired concentration in cold Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Reaction Setup: In a 96-well microplate, add the following components in order:

    • 50 µL of Assay Buffer.

    • 10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO).

    • 10 µL of Ouabain for the positive control wells.

    • 10 µL of the diluted Na⁺/K⁺-ATPase enzyme solution.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to keep the reaction in the linear range.

  • Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using the Malachite Green reagent according to the manufacturer's instructions.

  • Data Analysis: The Na⁺/K⁺-ATPase activity is calculated as the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of Ouabain. The IC₅₀ value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Quantitative Analysis in Nerium oleander by UHPLC-ESI-MS/MS

This protocol provides a general framework for the quantitative analysis of cardiac glycosides, including this compound, in its natural source.

Instrumentation and Columns:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • A suitable reversed-phase column, such as a Waters BEH C18 column (150 mm × 2.1 mm, 1.7 µm).

Mobile Phase and Gradient:

  • A binary gradient system is typically used, for example:

  • A linear gradient over approximately 20-25 minutes.

MS/MS Detection:

  • Operate the mass spectrometer in positive ESI mode.

  • Use the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

Sample Preparation:

  • Dry and powder the plant material (leaves or stems of Nerium oleander).

  • Extract the powdered material with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like sonication or maceration.

  • Filter the extract and evaporate the solvent.

  • Re-dissolve the residue in a suitable solvent for UHPLC analysis and filter through a 0.22 µm syringe filter before injection.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

  • The concentration of the analyte in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways

The inhibition of Na⁺/K⁺-ATPase by cardiac glycosides can impact several downstream signaling pathways that are crucial in cancer cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound have not been elucidated, the following diagrams illustrate the generally accepted signaling cascades influenced by this class of compounds.

Na_K_ATPase_Inhibition_Pathway CG Dehydroadynerigenin glucosyldigitaloside NKA Na+/K+-ATPase CG->NKA Na_in ↑ Intracellular Na+ NKA->Na_in Reduced Efflux NCX Na+/Ca2+ Exchanger Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduced Efflux Contraction Cardiac Muscle Contraction Ca_in->Contraction Cardiac_Glycoside_Cancer_Signaling cluster_downstream Downstream Effects CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Inhibition Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation STAT3 STAT3 Src->STAT3 Activation MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway Proliferation ↓ Cell Proliferation MAPK_pathway->Proliferation Apoptosis ↑ Apoptosis MAPK_pathway->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Preliminary Toxicological Profile of Dehydroadynerigenin glucosyldigitaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiac glycosides, as a class, are known to possess a narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that can cause toxic effects.[3][4] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1][2][5] This inhibition leads to a cascade of events, ultimately resulting in increased intracellular calcium concentrations, which is the basis for their cardiotonic effects.[6][7] However, this same mechanism is also responsible for their toxicity, which can manifest as a range of cardiac and extra-cardiac symptoms.[3][8]

Quantitative Toxicological Data (Representative)

Due to the absence of specific quantitative toxicological data for Dehydroadynerigenin glucosyldigitaloside, the following tables present the half-maximal inhibitory concentration (IC50) values for well-characterized cardiac glycosides—Digoxin, Ouabain, and Digitoxin—across various cancer cell lines. This data serves as a reference point for the expected cytotoxic potential of cardiac glycosides.

Table 1: Comparative Cytotoxicity (IC50) of Representative Cardiac Glycosides in Human Cancer Cell Lines

Cell LineCancer TypeDigoxin (nM)Ouabain (nM)Digitoxin (nM)
HeLaCervical Cancer122150-
MDA-MB-231Breast Cancer7090-
HT-29Colon Cancer280-68
OVCAR3Ovarian Cancer100-120
MDA-MB-435Melanoma170-43
K-562Leukemia--6.4

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used. The data presented here is a representative sample from published literature to provide a comparative context.[9]

Key Experimental Protocols

The following are detailed methodologies for essential experiments utilized in the toxicological evaluation of cardiac glycosides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment: Treat the cells with varying concentrations of the cardiac glycoside for a specified duration (e.g., 12, 24, or 48 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The results are typically expressed as a percentage of the viability of untreated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the cardiac glycoside at various concentrations for the desired time period.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Toxicity

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump.[5] Inhibition of this pump disrupts the normal ion balance within the cell, leading to a series of downstream effects that mediate both the therapeutic and toxic actions of these compounds.

Na_K_ATPase_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CG Cardiac Glycoside (e.g., Dehydroadynerigenin glucosyldigitaloside) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_inc ↑ [Na+]i NaK_ATPase->Na_inc Disruption of Na+ gradient NaCa_Exchanger Na+/Ca2+ Exchanger Ca_inc ↑ [Ca2+]i NaCa_Exchanger->Ca_inc Increased Ca2+ Influx Na_inc->NaCa_Exchanger Altered Exchanger Activity ER_SR Endoplasmic/Sarcoplasmic Reticulum Ca_inc->ER_SR Ca2+ induced Ca2+ release ROS ↑ ROS Production Ca_inc->ROS Ca_release ↑ Ca2+ Release ER_SR->Ca_release Apoptosis Apoptosis Ca_release->Apoptosis ROS->Apoptosis

Caption: Mechanism of cardiac glycoside-induced cytotoxicity.

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside leads to an increase in intracellular sodium concentration ([Na+]i). This disrupts the function of the Na+/Ca2+ exchanger, causing an increase in intracellular calcium concentration ([Ca2+]i).[7] The elevated cytosolic calcium can trigger further calcium release from the endoplasmic or sarcoplasmic reticulum, leading to calcium overload. This calcium dysregulation, along with the potential for increased production of reactive oxygen species (ROS), can induce apoptotic cell death.[11]

Experimental Workflow for Toxicological Assessment

A systematic approach is crucial for evaluating the toxicological profile of a novel cardiac glycoside. The following workflow outlines the key stages of this process.

Toxicological_Workflow start Start: Compound Identification (this compound) in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro dose_response Dose-Response and IC50 Determination in_vitro->dose_response mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, ROS measurement) dose_response->mechanism in_vivo In Vivo Acute Toxicity Study (e.g., LD50 determination) mechanism->in_vivo genotoxicity Genotoxicity Assessment (e.g., Ames test, Micronucleus assay) mechanism->genotoxicity profile Comprehensive Toxicological Profile in_vivo->profile genotoxicity->profile

Caption: General workflow for toxicological assessment.

This workflow begins with initial in vitro cytotoxicity screening to determine the compound's potency across various cell lines. Positive hits are then subjected to more detailed dose-response studies to establish IC50 values. Subsequently, mechanistic studies are conducted to elucidate the pathways of cell death. Promising candidates would then move to in vivo studies to assess acute toxicity and genotoxicity, culminating in a comprehensive toxicological profile.

Conclusion

While specific toxicological data for this compound is currently lacking, this guide provides a foundational understanding of its likely toxicological profile based on its classification as a cardiac glycoside. The provided experimental protocols and workflow offer a robust framework for researchers to conduct a thorough toxicological evaluation. The inherent cardiotoxicity of this class of compounds necessitates a cautious and systematic approach to its investigation for any potential therapeutic application. Further research is essential to delineate the specific toxicokinetics and toxicodynamics of this compound.

References

Dehydroadynerigenin Glucosyldigitaloside: A Technical Overview of its Role as a Cardiac Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside, a naturally occurring steroid, is a member of the cardiac glycoside family, a class of compounds renowned for their profound effects on cardiac muscle. Isolated from Nerium indicum (also known as Nerium oleander), this complex molecule shares the characteristic therapeutic and toxic properties associated with this class of drugs. This technical guide provides a comprehensive overview of this compound, detailing its relationship to cardiac glycosides, its mechanism of action, and relevant experimental protocols for its investigation. While specific quantitative data for this particular glycoside is limited in publicly available research, this document synthesizes the current understanding of closely related and well-studied cardiac glycosides to provide a predictive framework for its biological activity.

Introduction: The Cardiac Glycoside Family

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1] Their primary therapeutic effects include increasing the force of heart muscle contraction (positive inotropy) and decreasing the heart rate (negative chronotropy).[1] Structurally, they consist of a steroid nucleus (the aglycone or genin) attached to a sugar moiety (the glycone).[2] this compound fits this structural paradigm, with dehydroadynerigenin as its aglycone.

The therapeutic utility of cardiac glycosides is primarily in the management of heart failure and certain cardiac arrhythmias. However, they possess a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[2]

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, its fundamental properties are known:

PropertyValue
Chemical Formula C36H52O13
Molecular Weight 692.79 g/mol
CAS Number 144223-70-1
Classification Steroid, Cardiac Glycoside
Natural Source Nerium indicum (syn. Nerium oleander)

Mechanism of Action: Inhibition of the Na+/K+-ATPase Pump

The primary molecular target of all cardiac glycosides, including presumably this compound, is the Na+/K+-ATPase pump.[3] This enzyme, located in the plasma membrane of most animal cells, is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside initiates a cascade of events within the cardiomyocyte:

  • Increased Intracellular Sodium: The pump's inhibition leads to an accumulation of Na+ inside the cell.

  • Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration reduces the activity of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium (Ca2+) from the cell.

  • Increased Intracellular Calcium: This results in an increase in the intracellular Ca2+ concentration.

  • Enhanced Contractility: The elevated intracellular Ca2+ leads to greater uptake of Ca2+ into the sarcoplasmic reticulum, making more Ca2+ available for release during each heartbeat. This increased availability of Ca2+ for binding to troponin C results in a more forceful contraction of the cardiac muscle.

CG Dehydroadynerigenin glucosyldigitaloside NKA Na+/K+-ATPase CG->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces activity of Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to SR Sarcoplasmic Reticulum Ca2+ Load Ca_in->SR Increases Contractility ↑ Cardiac Contractility SR->Contractility Enhances

Caption: Signaling pathway of cardiac glycoside-mediated inotropy.

Relation to Other Cardiac Glycosides from Nerium oleander

Nerium oleander is a rich source of various cardiac glycosides. While specific data for this compound is lacking, studies on other glycosides from the same plant, such as oleandrin (B1683999) and oleandrigenin, provide valuable comparative data. For instance, the inhibitory concentrations (IC50) of oleandrin and oleandrigenin on Na,K-ATPase have been determined to be 0.62 µmol/L and 1.23 µmol/L, respectively.[4] This suggests that cardiac glycosides from Nerium oleander are potent inhibitors of this enzyme. It is highly probable that this compound exhibits a similar level of potency.

Potential Anticancer Activity

Emerging research has highlighted the potential of cardiac glycosides as anticancer agents.[2] The inhibition of the Na+/K+-ATPase pump disrupts ion homeostasis in cancer cells, which can trigger various downstream signaling pathways leading to apoptosis and inhibition of cell proliferation. While no specific studies on the anticancer activity of this compound have been found, its structural similarity to other cytotoxic cardiac glycosides suggests it may also possess such properties.

CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Inhibits Ion_Imbalance Intracellular Ion Imbalance NKA->Ion_Imbalance Causes Signaling Altered Signaling Pathways Ion_Imbalance->Signaling Leads to Apoptosis Apoptosis Signaling->Apoptosis Proliferation ↓ Cell Proliferation Signaling->Proliferation start Start prep Prepare Reagents (Buffer, Compound, ATP) start->prep setup Set up Reaction in 96-well Plate (Buffer + Compound) prep->setup enzyme Add Na+/K+-ATPase Enzyme setup->enzyme atp Add ATP to Initiate Reaction enzyme->atp incubate Incubate at 37°C atp->incubate stop_color Stop Reaction & Add Malachite Green Reagent incubate->stop_color measure Measure Absorbance stop_color->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Dehydroadynerigenin glucosyldigitaloside seed->treat incubate1 Incubate (24-72h) treat->incubate1 mtt Add MTT Solution incubate1->mtt incubate2 Incubate (3-4h) mtt->incubate2 solubilize Solubilize Formazan with DMSO incubate2->solubilize measure Measure Absorbance solubilize->measure analyze Calculate % Viability & IC50 measure->analyze end End analyze->end

References

Potential Therapeutic Targets of Dehydroadynerigenin glucosyldigitaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1] Recent and ongoing research has illuminated the potent anticancer activities of cardiac glycosides, positioning them as promising candidates for novel cancer therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, based on the established mechanisms of action for cardiac glycosides. The primary molecular target is the Na+/K+-ATPase, an ion pump whose inhibition triggers a cascade of intracellular events culminating in cancer cell death. This document outlines the key signaling pathways implicated, presents a framework for quantitative data analysis, and details relevant experimental protocols to guide further research and drug development efforts.

Introduction

This compound belongs to the cardenolide subgroup of cardiac glycosides. While its primary clinical application has been in cardiology due to its inotropic effects on the heart muscle, a significant body of evidence now supports the potent anti-proliferative and cytotoxic effects of this class of compounds against a wide range of cancer cell lines. The therapeutic potential of cardiac glycosides in oncology is attributed to their ability to modulate fundamental cellular processes, leading to apoptosis, immunogenic cell death, and inhibition of tumor growth. This guide focuses on the molecular mechanisms underlying these effects, providing a scientific foundation for the exploration of this compound as a potential anticancer agent.

The Primary Therapeutic Target: Na+/K+-ATPase

The principal and most well-characterized therapeutic target of cardiac glycosides, including presumably this compound, is the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) ion pump.[1][2][3][4][5][6] This ubiquitously expressed transmembrane protein is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process essential for numerous cellular functions.

Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its pumping activity. This inhibition leads to an increase in the intracellular Na+ concentration, which in turn alters the function of the sodium-calcium (Na+/Ca2+) exchanger, resulting in an influx of calcium (Ca2+) ions.[1] This disruption of ion homeostasis is the initiating event for a multitude of downstream signaling pathways that contribute to the anticancer effects of these compounds.

Key Signaling Pathways and Cellular Effects

Inhibition of the Na+/K+-ATPase by cardiac glycosides triggers a complex network of signaling events that can lead to cancer cell death and inhibition of tumor progression. The primary cellular outcomes include apoptosis and the induction of an immunogenic form of cell death.

Induction of Apoptosis

Cardiac glycosides are potent inducers of apoptosis in cancer cells through both the intrinsic and extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway: The increased intracellular Ca2+ concentration leads to mitochondrial stress, culminating in the release of cytochrome c into the cytoplasm.[7] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3, leading to the execution phase of apoptosis.[8]

  • Extrinsic (Death Receptor) Pathway: Some studies suggest that cardiac glycosides can sensitize cancer cells to apoptosis by upregulating the expression of death receptors, such as Fas, or their ligands (e.g., FasL), on the cell surface. Binding of the ligand to the receptor initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CG Dehydroadynerigenin glucosyldigitaloside NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ [Na+]i NKA->Na_in leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in leads to Na_in->NCX Alters Mito Mitochondrion Ca_in->Mito Stress CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome (Apaf-1, pro-casp9, CytC) CytC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by this compound.

Immunogenic Cell Death (ICD)

Beyond classical apoptosis, cardiac glycosides have been shown to induce immunogenic cell death (ICD). ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an adaptive immune response against tumor cells. Key features of ICD include the surface exposure of calreticulin (B1178941) (CRT), the release of ATP, and the secretion of high-mobility group box 1 (HMGB1). These molecules act as signals to recruit and activate dendritic cells, leading to the presentation of tumor antigens and the subsequent activation of cytotoxic T lymphocytes that can recognize and eliminate cancer cells.

cluster_tumor_cell Tumor Cell cluster_immune Immune Response CG Dehydroadynerigenin glucosyldigitaloside NKA Na+/K+-ATPase CG->NKA Inhibition ER_Stress ER Stress NKA->ER_Stress DAMPs DAMPs Release (ATP, HMGB1) ER_Stress->DAMPs CRT Calreticulin Exposure ER_Stress->CRT DC Dendritic Cell DAMPs->DC Activation CRT->DC Eat-me signal CTL Cytotoxic T Lymphocyte DC->CTL Antigen Presentation Tumor_Lysis Tumor Cell Lysis CTL->Tumor_Lysis

Caption: Induction of immunogenic cell death by this compound.

Modulation of Other Signaling Pathways

The inhibition of Na+/K+-ATPase can also influence other signaling pathways that are critical for cancer cell survival and proliferation:

  • Src Kinase: The Na+/K+-ATPase can act as a signaling scaffold. Its inhibition by cardiac glycosides can lead to the activation of Src kinase, a non-receptor tyrosine kinase, which can then trigger downstream pathways like the MAPK/ERK and PI3K/Akt pathways.[2] The context-dependent activation or inhibition of these pathways can contribute to the anticancer effects.

  • NF-κB: Cardiac glycosides have been reported to suppress the activity of the transcription factor NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation.[1]

  • HIF-1α: Under hypoxic conditions, many tumors rely on the transcription factor HIF-1α for survival and angiogenesis. Cardiac glycosides have been shown to inhibit the expression of HIF-1α, thereby potentially blocking tumor adaptation to hypoxia.

Quantitative Data on Anticancer Activity

Cancer Cell LineTissue of OriginIC50 (nM)Reference
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
PC-3Prostate AdenocarcinomaData to be determined
U-87 MGGlioblastomaData to be determined

Experimental Protocols

The following are generalized protocols for key experiments to characterize the anticancer activity of this compound.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor like ouabain.

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, NaCl, KCl, and MgCl2.

  • Add the Na+/K+-ATPase enzyme preparation to the wells of a microplate.

  • Add varying concentrations of this compound to the wells. Include a positive control (ouabain) and a negative control (vehicle).

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

  • Calculate the percentage of inhibition and determine the IC50 value.

cluster_workflow Na+/K+-ATPase Inhibition Assay Workflow Start Prepare Reagents and Enzyme Add_Inhibitor Add Dehydroadynerigenin glucosyldigitaloside Start->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_ATP Add ATP to Start Reaction Pre_Incubate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Calculate_IC50 Calculate IC50 Measure_Pi->Calculate_IC50

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Seed cancer cells in a multi-well plate and treat with varying concentrations of this compound for a specified time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

Conclusion and Future Directions

The existing body of research on cardiac glycosides strongly suggests that this compound holds significant potential as a therapeutic agent in oncology. Its primary mechanism of action through the inhibition of Na+/K+-ATPase initiates a cascade of events leading to cancer cell death via apoptosis and the stimulation of an antitumor immune response.

Future research should focus on validating these predicted mechanisms specifically for this compound. Key areas of investigation include:

  • Quantitative analysis: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models of cancer.

  • Combination therapies: Investigating the synergistic potential of this compound with conventional chemotherapeutics and immunotherapies.

A thorough understanding of the molecular targets and signaling pathways of this compound will be crucial for its successful development as a novel anticancer drug.

References

Methodological & Application

Protocol for the Isolation of Dehydroadynerigenin Glucosyldigitaloside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds found in several plant species, most notably in the Digitalis (foxglove) and Nerium genera.[1][2][3][4] These compounds are of significant interest to the pharmaceutical industry due to their potent cardiotonic activities, which stem from their ability to inhibit the Na+/K+-ATPase pump in cardiac cells.[1][2] This protocol provides a detailed, generalized methodology for the extraction, purification, and isolation of this compound from plant material. The procedure is based on established methods for the isolation of cardiac glycosides and can be adapted and optimized for specific plant sources and research needs.

Experimental Protocols

1. Plant Material Collection and Preparation

  • Plant Source: Leaves of Digitalis lanata or Digitalis purpurea are common sources of cardiac glycosides.[1][5] The concentration of these compounds can vary depending on the plant's age, growing conditions, and time of harvest.

  • Harvesting and Drying: Harvest fresh, healthy leaves and dry them immediately at a temperature below 60°C to prevent enzymatic degradation of the glycosides.

  • Pulverization: Once thoroughly dried, grind the leaves into a fine powder to increase the surface area for efficient extraction.

2. Extraction of Crude Cardiac Glycosides

This step aims to extract a broad range of cardiac glycosides from the powdered plant material.

  • Solvent Selection: A mixture of ethanol (B145695) and water is an effective solvent for initial extraction.[5] Other commonly used solvents include methanol (B129727) or chloroform (B151607).[1]

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered leaf material in a 70% ethanol solution (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.

    • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with 70% ethanol for 8-12 hours.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Purification of this compound

The crude extract contains a complex mixture of compounds, including various cardiac glycosides, chlorophyll, and other secondary metabolites. A multi-step chromatographic purification is necessary to isolate the target compound.

3.1. Column Chromatography (Initial Fractionation)

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase for the initial separation.

  • Mobile Phase: A gradient of chloroform and methanol is commonly used. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

3.2. Thin Layer Chromatography (TLC) for Monitoring

  • Plate: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A solvent system of chloroform:methanol:water (80:20:2 v/v/v) can be used for the separation of cardiac glycosides.

  • Visualization:

    • Examine the plate under UV light (254 nm).

    • Spray the plate with a solution of 10% sulfuric acid in ethanol and heat at 110°C for 5-10 minutes. Cardiac glycosides will appear as characteristic colored spots.

  • Fraction Pooling: Combine fractions that show a similar TLC profile and contain the compound with the expected Rf value for this compound.

3.3. High-Performance Liquid Chromatography (HPLC) for Final Purification

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of cardiac glycosides.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is effective. For example, start with a mobile phase of 30% acetonitrile in water and increase the acetonitrile concentration to 70% over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 220 nm.[5]

  • Peak Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: The purity of the isolated compound can be confirmed by analytical HPLC and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following table presents illustrative data for the isolation of this compound. Note: This data is representative and will vary depending on the plant source and the efficiency of the extraction and purification steps.

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Ethanol Extract1000 (dried leaves)50,000~5
Column Chromatography50,0005,000~40
Preparative HPLC5,000250>95

Visualizations

Experimental Workflow Diagram

Isolation_Workflow PlantMaterial Plant Material (e.g., Digitalis lanata leaves) Drying Drying (< 60°C) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Cardiac Glycoside Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC FractionPooling Fraction Pooling TLC->FractionPooling HPLC Preparative HPLC (C18 Column) FractionPooling->HPLC PureCompound Pure Dehydroadynerigenin Glucosyl-digitaloside HPLC->PureCompound Analysis Purity Analysis & Characterization (Analytical HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for the isolation of this compound.

Signaling Pathway (Inhibition of Na+/K+-ATPase)

NaK_ATPase_Inhibition CardiacGlycoside Dehydroadynerigenin glucosyldigitaloside NaK_ATPase Na+/K+-ATPase Pump CardiacGlycoside->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ Concentration NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in Increased Intracellular Ca2+ Concentration NCX->Ca_in Results in Contraction Increased Cardiac Muscle Contraction Ca_in->Contraction Causes

Caption: Mechanism of action of cardiac glycosides.

References

Application Notes and Protocols: The Emerging Role of Cardiac Glycosides in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][3] This inhibition leads to a cascade of downstream signaling events, ultimately inducing apoptosis, cell cycle arrest, and other anti-proliferative effects in cancer cells.[2][4]

Data Presentation: In Vitro Efficacy of Cardiac Glycosides

The following tables summarize the 50% inhibitory concentration (IC50) values of commonly studied cardiac glycosides across various cancer cell lines, demonstrating their potent anti-cancer activity.

Table 1: IC50 Values of Digitoxin in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (nM)Reference
TK-10Renal Adenocarcinoma3 - 33[5][6]
SKOV-3Ovarian Cancer400[7]

Table 2: IC50 Values of Digoxin (B3395198) in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (nM)Reference
SKOV-3Ovarian Cancer250[7]

Signaling Pathways Modulated by Cardiac Glycosides

Cardiac glycosides exert their anti-cancer effects by modulating several key signaling pathways. The inhibition of Na+/K+-ATPase is the primary event that triggers these downstream effects.

Cardiac_Glycoside_Signaling_Pathway Mechanism of Action of Cardiac Glycosides in Cancer Cells CG Cardiac Glycosides NKA Na+/K+-ATPase CG->NKA Inhibition HIF1a ↓ HIF-1α CG->HIF1a Inhibits synthesis Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Src Src Activation NKA->Src Activates Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Impacts Na+/Ca2+ exchanger ROS ↑ ROS Ca_in->ROS ER_Stress ER Stress Ca_in->ER_Stress Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis MAPK MAPK Pathway (ERK1/2) Src->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway Src->PI3K_Akt Proliferation ↓ Cell Proliferation MAPK->Proliferation Inhibition of PI3K_Akt->Proliferation Inhibition of HIF1a->Proliferation Inhibition of Apoptosis->Proliferation Contributes to CellCycleArrest Cell Cycle Arrest CellCycleArrest->Proliferation Contributes to

Mechanism of Action of Cardiac Glycosides in Cancer Cells.

Experimental Protocols

Here are detailed protocols for key experiments to assess the anti-cancer effects of cardiac glycosides on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of cardiac glycosides on cancer cells.

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed cells in a 96-well plate incubate_adhere 2. Incubate overnight to allow adherence seed_cells->incubate_adhere add_compound 3. Add serial dilutions of cardiac glycoside incubate_adhere->add_compound incubate_treatment 4. Incubate for 24-72 hours add_compound->incubate_treatment add_mtt 5. Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 7. Add solubilization solution incubate_mtt->add_solubilizer read_absorbance 8. Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cardiac glycoside stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Prepare serial dilutions of the cardiac glycoside in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with a cardiac glycoside.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Cardiac glycoside

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the cardiac glycoside at the desired concentrations for the specified time.

  • Harvest the cells, including both the adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[9][10]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[10][11]

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of cardiac glycosides on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • Cardiac glycoside

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, HIF-1α, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the cardiac glycoside as described for the apoptosis assay.

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of each sample.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody overnight at 4°C.[12][13]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Conclusion

Cardiac glycosides represent a promising class of compounds for cancer therapy. Their ability to induce cytotoxicity in a wide range of cancer cell lines, coupled with a well-characterized mechanism of action, makes them attractive candidates for further investigation and drug development. The protocols and data presented in this document provide a solid foundation for researchers to explore the anti-cancer potential of these and structurally related compounds in their own studies. As research in this area continues, a deeper understanding of the intricate signaling networks modulated by cardiac glycosides will undoubtedly pave the way for novel therapeutic strategies in the fight against cancer.

References

Dehydroadynerigenin glucosyldigitaloside stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid derivatives with significant pharmacological interest due to their potent inhibition of the Na+/K+-ATPase pump. This document provides detailed protocols for the preparation and storage of a this compound stock solution, as well as a general experimental protocol for assessing its activity in a Na+/K+-ATPase inhibition assay. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using diagrams.

Compound Information and Properties

This compound is a steroid compound isolated from plants such as Nerium indicum. As a cardiac glycoside, its primary mechanism of action is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion gradients.

PropertyValueSource
Molecular Weight 692.79 g/mol [1][2]
Chemical Formula C₃₆H₅₂O₁₃[2]
General Class Cardiac Glycoside, Steroid[2]
Primary Target Na+/K+-ATPase[3]

Stock Solution Preparation

The preparation of a stable and accurate stock solution is critical for obtaining reproducible experimental results. Due to the lack of specific solubility data for this compound, the following protocol is based on best practices for cardiac glycosides. It is strongly recommended to perform a solubility test to determine the maximum concentration in the chosen solvent.

2.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

2.2. Protocol

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: In a clean, draft-free environment, carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. A common starting concentration for novel compounds is 10 mM.

    • Calculation Example for a 10 mM Stock Solution:

      • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 692.79 g/mol x 1000 mg/g = 6.93 mg

      • Therefore, dissolve 6.93 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

2.3. Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation Workflow start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store G cluster_pathway Cardiac Glycoside Signaling Pathway compound Dehydroadynerigenin glucosyldigitaloside inhibition Inhibition compound->inhibition pump Na+/K+-ATPase Pump na_increase ↑ Intracellular Na+ pump->na_increase ↓ Na+ efflux inhibition->pump nxc Na+/Ca2+ Exchanger na_increase->nxc ↓ Ca2+ efflux ca_increase ↑ Intracellular Ca2+ nxc->ca_increase contractility ↑ Cardiac Contractility ca_increase->contractility

References

Application Notes and Protocols for Studying the Effects of Dehydroadynerigenin glucosyldigitaloside on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their significant physiological effects, primarily mediated through the inhibition of the Na+/K+-ATPase (sodium-potassium pump). This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane of animal cells. Inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This cascade of events is the basis for the cardiotonic effects of these compounds, enhancing myocardial contraction. Beyond their traditional use in treating heart conditions, emerging research suggests that cardiac glycosides, by modulating Na+/K+-ATPase activity, can influence various cellular signaling pathways, indicating potential applications in anticancer and antiviral therapies.

These application notes provide a comprehensive experimental model for characterizing the effects of this compound on Na+/K+-ATPase activity and its downstream cellular consequences. The protocols detailed below are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation

Table 1: In Vitro Na+/K+-ATPase Inhibition by this compound
CompoundSourceIC50 (nM) [Hypothetical]Hill Slope [Hypothetical]
This compoundPurified Compound75-1.2
Ouabain (Positive Control)Commercial50-1.1
Digoxin (Reference Compound)Commercial100-1.0

Note: The IC50 and Hill Slope values for this compound are hypothetical and should be determined experimentally.

Table 2: Cellular Effects of this compound on A549 Cells
TreatmentConcentration (nM) [Hypothetical]Cell Viability (% of Control)Peak Intracellular Ca2+ (F/F0)
Vehicle Control (0.1% DMSO)-100 ± 51.0 ± 0.1
This compound1098 ± 41.5 ± 0.2
This compound10085 ± 72.5 ± 0.3
This compound100050 ± 83.8 ± 0.4
Ouabain (Positive Control)10088 ± 62.3 ± 0.3

Note: The concentration-dependent effects on cell viability and intracellular calcium are hypothetical and need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of this compound on Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Na+/K+-ATPase enzyme preparation (e.g., porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Ouabain (positive control) stock solution (in water)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period. This should be determined empirically.

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • 50 µL of Assay Buffer.

    • 10 µL of various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO).

    • 10 µL of Ouabain for the positive control wells.

    • 10 µL of diluted Na+/K+-ATPase enzyme solution.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to keep the reaction in the linear range.

  • Reaction Termination and Phosphate Detection: Stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of specific inhibitors) and the activity in the presence of a saturating concentration of Ouabain. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cell Viability Assay

This protocol measures the effect of this compound on the viability of a selected cell line (e.g., A549 human lung carcinoma).

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well opaque-walled microplate

  • Luminometer

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well opaque-walled plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 3: Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to this compound treatment using a fluorescent calcium indicator.

Materials:

  • A549 cells

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound stock solution (in DMSO)

  • Ionomycin (positive control)

  • Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

  • Cell Seeding: Seed A549 cells on glass-bottom dishes and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells twice with HBSS.

    • Incubate the cells with the loading solution for 30 minutes at 37°C.

    • Wash the cells three times with HBSS to remove the excess dye and allow for de-esterification for 30 minutes at room temperature.

  • Image Acquisition:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence image (F0) for 1-2 minutes.

    • Add this compound at the desired concentration and record the fluorescence changes (F) over time.

    • At the end of the experiment, add Ionomycin as a positive control to elicit a maximal calcium response.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells to measure the average fluorescence intensity.

    • Calculate the change in fluorescence as the ratio F/F0.

    • Plot the F/F0 ratio over time to visualize the calcium transient.

Visualizations

NaK_ATPase_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase K_out K+ NaK_ATPase->K_out 2 K+ in Na_in Na+ NaK_ATPase->Na_in 3 Na+ out NCX Na+/Ca2+ Exchanger Ca_in Ca2+ NCX->Ca_in Reduced Ca2+ efflux DGD Dehydroadynerigenin glucosyldigitaloside DGD->NaK_ATPase Inhibits Na_out Na+ Ca_out Ca2+ Na_in->NCX Increased [Na+]i K_in K+ SR Sarcoplasmic Reticulum Ca_in->SR Ca2+ release Contraction Increased Muscle Contraction Ca_in->Contraction Increased [Ca2+]i Signaling Downstream Signaling Ca_in->Signaling SR->Ca_in

Caption: Signaling pathway of Na+/K+-ATPase inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_viability Cell Viability cluster_calcium Intracellular Calcium Enzyme_Prep Prepare Na+/K+-ATPase Enzyme Solution Assay_Setup Set up 96-well Plate Reaction (Enzyme, Compound, Buffer) Enzyme_Prep->Assay_Setup Compound_Prep_invitro Prepare Serial Dilutions of This compound Compound_Prep_invitro->Assay_Setup Incubation_invitro Incubate at 37°C Assay_Setup->Incubation_invitro ATP_Addition Initiate Reaction with ATP Incubation_invitro->ATP_Addition Phosphate_Detection Measure Inorganic Phosphate (Malachite Green) ATP_Addition->Phosphate_Detection IC50_Calc Calculate IC50 Value Phosphate_Detection->IC50_Calc Cell_Culture Culture A549 Cells Cell_Treatment Treat Cells with Compound Cell_Culture->Cell_Treatment Dye_Loading Load Cells with Fluo-4 AM Cell_Culture->Dye_Loading Compound_Prep_cellular Prepare Serial Dilutions of This compound Compound_Prep_cellular->Cell_Treatment Incubation_cellular Incubate for 48 hours Cell_Treatment->Incubation_cellular Viability_Assay Perform CellTiter-Glo® Assay Incubation_cellular->Viability_Assay Luminescence_Read Measure Luminescence Viability_Assay->Luminescence_Read CC50_Calc Calculate CC50 Value Luminescence_Read->CC50_Calc Imaging Acquire Fluorescence Images Dye_Loading->Imaging Calcium_Analysis Analyze Calcium Transients Imaging->Calcium_Analysis

Application Note: High-Sensitivity Identification of Dehydroadynerigenin Glucosyldigitaloside using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to achieve high specificity and sensitivity. The described methodology is particularly suited for the analysis of complex matrices such as plant extracts or biological samples.

Introduction

This compound is a cardiac glycoside with the molecular formula C₃₆H₅₂O₁₃ and a molecular weight of 692.79 g/mol . Like other cardiac glycosides, it is characterized by a steroidal aglycone linked to a sugar moiety. Accurate and sensitive identification of such compounds is crucial in various fields, including natural product chemistry, pharmacology, and toxicology. LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of cardiac glycosides, enabling their detection and identification even at low concentrations in complex mixtures.[1] This protocol leverages the principles of electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for the confident identification of the target analyte.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure accurate analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

a) Extraction from Plant Material:

  • Homogenization: Weigh 1-2 grams of finely ground and dried plant material.

  • Solvent Extraction: Add 10 mL of 80% methanol (B129727) or acetonitrile (B52724) to the homogenized sample.

  • Sonication/Vortexing: Sonicate the mixture for 30 minutes or vortex vigorously for 15 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant for further purification.

b) Solid-Phase Extraction (SPE) Cleanup:

SPE is recommended for complex samples to remove interfering substances.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the target analyte with 5 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Liquid Chromatography (LC)

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. For targeted identification, a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method is recommended.[1]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Table 3: Predicted SRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)DescriptionCollision Energy (eV)
[M+H]⁺: 693.3 531.3Loss of Glucose (162 Da)15-25
385.2Loss of Glucose and Digitalose (162 + 146 Da)20-30
367.2Aglycone after loss of sugars and water25-35
[M+NH₄]⁺: 710.3 693.3Loss of NH₃10-20
531.3Loss of NH₃ and Glucose15-25
385.2Loss of NH₃, Glucose, and Digitalose20-30

Note: The optimal collision energies should be determined experimentally.

Data Presentation and Interpretation

The identification of this compound is confirmed by the presence of a chromatographic peak at the expected retention time with the specified SRM transitions. The relative intensities of the product ions should be consistent across samples and standards (if available). The formation of ammonium (B1175870) adducts ([M+NH₄]⁺) is often favored for cardiac glycosides and can provide enhanced sensitivity.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the identification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Solvent Extraction (80% MeOH or ACN) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe reconstitution Drying & Reconstitution spe->reconstitution lc_separation Liquid Chromatography (Reversed-Phase C18) reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, SRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Identification ms_detection->data_analysis

Caption: Experimental workflow for this compound identification.

fragmentation_pathway precursor [M+H]⁺ m/z 693.3 fragment1 [M+H - Glucose]⁺ m/z 531.3 precursor->fragment1 - C₆H₁₀O₅ fragment2 [M+H - Glucose - Digitalose]⁺ (Aglycone) m/z 385.2 fragment1->fragment2 - C₆H₁₂O₄ fragment3 [Aglycone - H₂O]⁺ m/z 367.2 fragment2->fragment3 - H₂O

Caption: Proposed fragmentation pathway of this compound.

References

Application Notes and Protocols: Dehydroadynerigenin Glucosyldigitaloside in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds known for their significant effects on cardiovascular physiology. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme, an essential transmembrane protein responsible for maintaining electrochemical gradients in most animal cells. This inhibition triggers a cascade of events that ultimately leads to an increase in intracellular calcium concentration, enhancing cardiac contractility. Beyond its cardiotonic effects, the inhibition of Na+/K+-ATPase by cardiac glycosides has been implicated in various cellular processes, making it a subject of interest in drug discovery for conditions ranging from congestive heart failure to cancer.

These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition assays, with a focus on its interaction with Na+/K+-ATPase. Detailed protocols for performing these assays are provided, along with data on related compounds to facilitate comparative analysis.

Target Enzyme: Na+/K+-ATPase

The sodium-potassium pump, or Na+/K+-ATPase, is a vital enzyme found in the plasma membrane of all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients. This process is crucial for maintaining cell volume, resting membrane potential, and for the transport of other solutes.

This compound, as a cardiac glycoside, binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding locks the enzyme in a conformation that prevents its normal pumping cycle, leading to an increase in intracellular sodium concentration.

Signaling Pathway of Na+/K+-ATPase Inhibition

The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound initiates a complex signaling cascade. The immediate consequence of pump inhibition is an increase in intracellular sodium. This disrupts the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The resulting increase in intracellular calcium concentration is the primary mechanism for the positive inotropic effect on the heart muscle.

Furthermore, the Na+/K+-ATPase also functions as a signal transducer. Its inhibition can activate several downstream signaling pathways independent of the ion concentration changes. This includes the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is involved in cell growth and proliferation. Additionally, Na+/K+-ATPase inhibition has been shown to activate transcription factors such as NF-κB, which plays a key role in inflammatory and immune responses.

Na_K_ATPase_Inhibition_Pathway cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation Ca_increase ↑ Intracellular Ca²⁺ NaK_ATPase->Ca_increase leads to EGFR EGFR Ras Ras EGFR->Ras Activation Src->EGFR Transactivation MEK MEK Ras->MEK Activation MAPK MAPK (ERK) MEK->MAPK Activation NFkB NF-κB MAPK->NFkB Activation Inhibitor Dehydroadynerigenin glucosyldigitaloside Inhibitor->NaK_ATPase Inhibition

Caption: Signaling pathway of Na+/K+-ATPase inhibition.

Data Presentation: Comparative Inhibitory Activity

CompoundTarget EnzymeIC50 ValueCell Line/Tissue SourceReference
Ouabain (B1677812)Na+/K+-ATPase17 nMA549 cells[1]
OuabainNa+/K+-ATPase89 nMMDA-MB-231 cells[1]
DigoxinNa+/K+-ATPase40 nMA549 cells[1]
DigoxinNa+/K+-ATPase~164 nMMDA-MB-231 cells[1]

Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of this compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials and Reagents:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or commercially available)

  • This compound

  • Ouabain (as a positive control)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂

  • Phosphate Standard Solution

  • Biomol Green™ Reagent (or similar malachite green-based reagent for phosphate detection)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

experimental_workflow prep Prepare Reagents and Compound Dilutions plate_setup Set up 96-well plate with controls and test compound prep->plate_setup pre_incubation Pre-incubate enzyme with inhibitor plate_setup->pre_incubation reaction_start Initiate reaction with ATP pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop reaction and detect phosphate incubation->reaction_stop data_acq Measure absorbance at 620 nm reaction_stop->data_acq analysis Calculate % inhibition and IC50 data_acq->analysis

Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay.

    • Prepare a stock solution of ouabain in water or DMSO for the positive control.

    • Prepare a stock solution of ATP in assay buffer.

    • Prepare a phosphate standard curve using the phosphate standard solution.

  • Assay Setup (in a 96-well plate):

    • Blank (no enzyme): 50 µL of assay buffer.

    • Control (100% activity): 40 µL of assay buffer and 10 µL of Na+/K+-ATPase solution.

    • Positive Control: 40 µL of ouabain solution at a concentration known to cause significant inhibition and 10 µL of Na+/K+-ATPase solution.

    • Test Wells: 40 µL of this compound dilutions and 10 µL of Na+/K+-ATPase solution.

  • Pre-incubation:

    • Gently mix the contents of the wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 10 µL of the ATP solution to all wells to start the enzymatic reaction. The final volume in each well should be 60 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction and Phosphate Detection:

    • Stop the reaction by adding 100 µL of Biomol Green™ reagent to each well.

    • Incubate at room temperature for 20-30 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of Na+/K+-ATPase, a key enzyme involved in cellular ion homeostasis and signaling. The provided protocols and comparative data offer a solid foundation for researchers to investigate the inhibitory effects of this compound. The detailed methodologies for the in vitro Na+/K+-ATPase inhibition assay will enable the determination of its potency (IC50) and further elucidate its mechanism of action. Understanding the interaction of this compound with Na+/K+-ATPase and its downstream signaling pathways is crucial for its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Dehydroadynerigenin Glucosyldigitaloside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside found in plants of the Nerium genus, particularly Nerium oleander.

Disclaimer: Specific extraction protocols and troubleshooting data for this compound are limited in publicly available literature. The guidance provided below is based on established methods for the extraction of total cardiac glycosides from Nerium oleander and general principles of natural product chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of cardiac glycosides.

Issue 1: Low Yield of Crude Extract

  • Question: We are experiencing a significantly lower than expected yield of the crude cardiac glycoside extract from our plant material. What are the potential causes and solutions?

  • Answer: Low crude extract yield can stem from several factors related to the plant material, sample preparation, and extraction parameters.

    • Plant Material Quality: The concentration of cardiac glycosides can vary based on the plant's age, part (leaves, flowers, stems), and even the season of harvest.[1] Ensure you are using a plant part known to be rich in the target compound and consider the impact of seasonal variations.[1]

    • Inadequate Sample Preparation: Improper drying and grinding of the plant material can significantly hinder solvent penetration.

      • Solution: Ensure the plant material is thoroughly dried to a constant weight, for instance, at a temperature of 85-90°C, to deactivate enzymes that could degrade the glycosides.[2] Grind the dried material to a fine, uniform powder to maximize the surface area for extraction.

    • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing cardiac glycosides.

    • Inefficient Extraction Technique: The method of extraction and its parameters directly impact the yield.

      • Solution: Ensure sufficient extraction time and an appropriate solvent-to-solid ratio. For maceration, allow adequate time for the solvent to penetrate the plant material. For methods like Soxhlet extraction, optimize the temperature and duration to be effective without degrading the compound. Multiple extraction steps (e.g., leaching 3 to 8 times) can also improve yield.[2]

Issue 2: Co-extraction of Impurities

  • Question: Our extract contains a high level of impurities, particularly pigments and lipids, which is interfering with downstream purification. How can we minimize this?

  • Answer: The presence of impurities is a common challenge. A multi-step extraction and purification strategy is often necessary.

    • Pre-extraction/Defatting: Lipophilic compounds are common impurities.

      • Solution: Before the main extraction, perform a pre-extraction with a non-polar solvent like hexane (B92381) or a hexane-diethyl ether mixture.[3] This step will remove a significant portion of lipids and other non-polar compounds, resulting in a cleaner crude extract.

    • Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in immiscible solvents.

      • Solution: After the initial extraction, the crude extract can be suspended in water and then partitioned against a solvent of intermediate polarity, such as a mixture of n-butanol, chloroform, and ethanol.[2] The cardiac glycosides will preferentially partition into the organic phase, leaving more polar impurities in the aqueous phase.

Issue 3: Degradation of the Target Compound

  • Question: We suspect that our target compound, this compound, is degrading during the extraction process. What are the likely causes and how can we prevent this?

  • Answer: Cardiac glycosides can be susceptible to degradation, particularly due to enzymatic activity and heat.

    • Enzymatic Degradation: Fresh plant material contains enzymes that can hydrolyze the glycosidic bonds.

      • Solution: As mentioned previously, immediate drying of the fresh plant material at an elevated temperature (e.g., 85-90°C) is crucial to deactivate these enzymes.[2]

    • Thermal Degradation: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile compounds.

      • Solution: When using heat-assisted extraction methods, carefully control the temperature and duration. During solvent removal, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent and minimize thermal stress on the compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for extracting this compound?

    • A1: While specific data for this compound is scarce, polar solvents are generally used for cardiac glycoside extraction. A common approach for total cardiac glycosides from Nerium oleander involves an initial extraction with a lower alcohol like ethanol, followed by further purification.[2] A chloroform-methanol mixture (e.g., 1:1.7 v/v) has also been used effectively after a defatting step.[3]

  • Q2: From which part of the Nerium oleander plant can I expect the highest yield?

    • A2: Cardiac glycoside content can vary between different plant parts. While leaves are commonly used for extraction, flowers have also been shown to be a source.[2][3] It is advisable to consult literature that has quantified the distribution of cardiac glycosides in different parts of the plant.

  • Q3: How does the time of year affect the concentration of cardiac glycosides?

    • A3: The concentration of cardiac glycosides in Nerium oleander can exhibit seasonal variation.[1] For example, one study found that the concentration of certain cardiac glycosides was higher in the summer, while others were more abundant in the winter or rainy seasons.[1] For consistent results, it is recommended to harvest plant material at the same time of year.

  • Q4: What are the key purification steps after the initial extraction?

    • A4: After obtaining the crude extract, purification is essential. Common techniques include:

      • Liquid-Liquid Partitioning: To separate compounds based on polarity.[2]

      • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex to separate the target compound from other glycosides and impurities.

      • Crystallization: To obtain the pure compound from a concentrated solution.

Quantitative Data Summary

The following tables summarize key quantitative parameters found in the literature for the extraction of cardiac glycosides from Nerium oleander.

Table 1: Solvent Systems for Extraction and Partitioning

StepSolvent SystemVolume RatioSource
Pre-extraction (Defatting)Hexane-Diethylether-Acetic Acid50:50:1[3]
Main ExtractionChloroform-Methanol1:1.7[3]
Primary ExtractionEthanol (Lower Alcohol)-[2]
Liquid-Liquid Partitioningn-Butanol-Chloroform-Ethanol(4-8):(2-5):1[2]

Table 2: Key Extraction and Processing Parameters

ParameterValuePurposeSource
Drying Temperature85-90°CEnzyme deactivation[2]
Number of Leaching Steps3 to 8 timesImprove extraction efficiency[2]

Experimental Protocols

Protocol 1: Extraction of Total Cardiac Glycosides from Nerium oleander Leaves

This protocol is adapted from a patented method for high-yield extraction.[2]

  • Sample Preparation:

    • Dry fresh Nerium oleander leaves at 85-90°C to a constant weight.

    • Grind the dried leaves into a fine powder.

  • Primary Extraction:

    • Leach the powdered leaves with a lower alcohol (e.g., ethanol) 3 to 8 times.

  • Concentration and Filtration:

    • Concentrate the resulting extractive solution under reduced pressure.

    • Filter the concentrated solution to remove any precipitates.

  • Liquid-Liquid Extraction:

    • Extract the filtrate with a mixed solvent of n-butanol, chloroform, and ethanol (a volume ratio between (4-8):(2-5):1 is suggested).

  • Final Concentration and Purification:

    • Concentrate the organic extract from the previous step.

    • Allow the concentrated solution to stand for gel separation.

    • Dry the supernatant to obtain the total cardiac glycoside extract.

Visualizations

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification plant Fresh Nerium oleander Leaves drying Drying (85-90°C) plant->drying grinding Grinding drying->grinding powder Fine Powder grinding->powder primary_extraction Primary Extraction (Lower Alcohol) powder->primary_extraction concentration1 Concentration primary_extraction->concentration1 filtration Filtration concentration1->filtration liquid_extraction Liquid-Liquid Extraction (n-Butanol/Chloroform/Ethanol) filtration->liquid_extraction concentration2 Concentration liquid_extraction->concentration2 gel_separation Gel Separation concentration2->gel_separation drying2 Drying gel_separation->drying2 final_product Total Cardiac Glycoside Extract drying2->final_product

Caption: Workflow for the extraction and purification of total cardiac glycosides.

TroubleshootingTree cluster_crude Crude Extract Yield cluster_purity Extract Purity cluster_degradation Compound Stability start Low Yield Issue q1 Is the crude extract yield low? start->q1 a1_yes Check Plant Material, Sample Prep, & Extraction Parameters q1->a1_yes Yes a1_no Proceed to Purity Check q1->a1_no No q2 Is the extract impure? a1_no->q2 a2_yes Implement Pre-extraction (Defatting) & Liquid-Liquid Partitioning q2->a2_yes Yes a2_no Proceed to Degradation Check q2->a2_no No q3 Is the target compound degrading? a2_no->q3 a3_yes Ensure Proper Drying for Enzyme Deactivation & Use Reduced Pressure for Solvent Removal q3->a3_yes Yes a3_no Extraction Optimized q3->a3_no No

Caption: A decision tree for troubleshooting common extraction issues.

References

Troubleshooting inconsistent results in Dehydroadynerigenin glucosyldigitaloside assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroadynerigenin glucosyldigitaloside. Our aim is to help you overcome common challenges and achieve consistent and reliable results in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in cells.[1][2] By inhibiting this pump, it leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, affecting cellular processes like muscle contraction and signaling pathways.[1]

Q2: What are the common challenges observed when working with cardiac glycosides like this compound?

Common challenges include inconsistent assay results, high background signals, and compound precipitation.[3] As a natural product, its stability and solubility can also be of concern, potentially leading to variability in experimental outcomes.[4]

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to dissolve this compound in a high-quality polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[5] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and ensure it is fully dissolved.

Q4: What are the typical concentration ranges for in vitro assays with this compound?

The effective concentration of this compound can vary significantly depending on the cell type and assay. For cytotoxicity assays, IC50 values for similar cardiac glycosides in cancer cell lines can range from nanomolar to micromolar concentrations.[3][4][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

Issue 1: Inconsistent Results in Cytotoxicity Assays

Possible Causes & Solutions

Cause Troubleshooting Steps
Cell Seeding Variability Ensure a uniform cell number is seeded across all wells. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding.
Edge Effects Minimize evaporation from outer wells by filling them with sterile PBS or media without cells. Consider not using the outer wells for data collection.
Compound Instability Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions.
Inconsistent Incubation Times Adhere strictly to the planned incubation times for all plates within an experiment and between experiments.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is below the toxic threshold for the cell line (typically <0.5%).
Issue 2: High Background Signal in Na+/K+-ATPase Inhibition Assays

Possible Causes & Solutions

Cause Troubleshooting Steps
Contaminated Reagents Use fresh, high-purity reagents, especially ATP and buffers. Filter-sterilize solutions where appropriate.
Non-specific Inhibition Include appropriate controls, such as a known Na+/K+-ATPase inhibitor (e.g., ouabain) and a vehicle control, to differentiate specific from non-specific effects.
Substrate Instability Prepare ATP solutions fresh for each experiment as they can hydrolyze over time, leading to increased free phosphate (B84403) and a higher background signal.
Incorrect Buffer Composition Optimize the buffer conditions, including pH and ionic strength, as these can influence enzyme activity and inhibitor binding.
Issue 3: Compound Precipitation in Assay Media

Possible Causes & Solutions

Cause Troubleshooting Steps
Poor Solubility Although cardiac glycosides are generally soluble in polar organic solvents, their solubility in aqueous media can be limited.[4][5] Prepare a higher concentration stock in DMSO and use a serial dilution to reach the final concentration. Ensure thorough mixing when adding the compound to the aqueous assay media.
Supersaturation Avoid preparing final dilutions that exceed the compound's solubility limit in the assay buffer. It may be necessary to work at lower concentrations.
Interaction with Media Components Some components of cell culture media, such as proteins in serum, can interact with the compound and cause precipitation. Consider reducing the serum concentration if experimentally feasible or using a serum-free medium for the duration of the compound treatment.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of this compound on Na+/K+-ATPase.

Methodology:

  • Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase enzyme or prepare a membrane fraction from a suitable tissue source.

  • Reaction Mixture: Prepare a reaction buffer containing KCl, NaCl, MgCl2, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., ouabain) to the reaction mixture. Include a no-inhibitor control.

  • Enzyme Reaction: Initiate the reaction by adding the Na+/K+-ATPase preparation and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Determine the percentage of enzyme inhibition for each concentration of the compound and calculate the Ki value.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of this compound, which should be optimized for your specific instrument and requirements.

Methodology:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (typically in the range of 210-230 nm for cardiac glycosides).

  • Injection: Inject a known volume of the sample.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used for quantification against a standard curve.

Quantitative Data Summary

The following table summarizes typical concentration ranges for cardiac glycosides in different assays. Note: These values are indicative and should be experimentally determined for this compound.

Assay TypeParameterTypical Concentration Range for Cardiac Glycosides
CytotoxicityIC5010 nM - 10 µM
Na+/K+-ATPase InhibitionKi1 nM - 1 µM
HPLC AnalysisLinearity Range0.1 - 100 µg/mL

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Dehydroadynerigenin glucosyldigitaloside Stock treatment Treatment of Cells compound->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., MTT, Luminescence) incubation->readout data Data Collection readout->data analysis IC50 / Ki Calculation data->analysis results Results analysis->results

Figure 1: General workflow for in vitro assays.

signaling_pathway DGD Dehydroadynerigenin glucosyldigitaloside NKA Na+/K+-ATPase DGD->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Cellular_Effects Cellular Effects (e.g., Cytotoxicity, Altered Signaling) Ca_in->Cellular_Effects

Figure 2: Simplified signaling pathway of this compound.

troubleshooting_logic start Inconsistent Results check_solubility Check for Precipitation start->check_solubility check_cells Review Cell Handling check_solubility->check_cells No solubility_issue Optimize Solvent/Concentration check_solubility->solubility_issue Yes check_reagents Verify Reagent Quality check_cells->check_reagents No cell_issue Standardize Seeding/Incubation check_cells->cell_issue Yes reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Yes consistent_results Consistent Results check_reagents->consistent_results No solubility_issue->consistent_results cell_issue->consistent_results reagent_issue->consistent_results

Figure 3: Troubleshooting decision tree for inconsistent results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Dehydroadynerigenin glucosyldigitaloside and related cardiac glycosides.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Resolution / Co-elution Inappropriate mobile phase composition.Optimize the mobile phase. If using a reversed-phase C18 column, adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A shallower gradient can improve the separation of closely eluting peaks.[1][2]
Unsuitable column.Ensure the column is appropriate for cardiac glycoside separation. C18 columns are commonly used.[3] Consider a column with a different particle size (3 µm or 5 µm) or a different stationary phase (e.g., Phenyl-Hexyl) if resolution issues persist.[3]
Flow rate is too high.Reduce the flow rate. A lower flow rate increases the interaction time between the analyte and the stationary phase, which can improve resolution, although it will increase the run time.[2]
Peak Tailing Secondary interactions with the stationary phase.Use a base-deactivated or end-capped column to minimize interactions with free silanol (B1196071) groups. Adding a small amount of a competitive base like triethylamine (B128534) (TEA) to the mobile phase can also help.[4]
Column overload.Reduce the sample concentration or the injection volume.[4]
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.[3]
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[4]
High sample concentration.Dilute the sample.[4]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Filter and degas the mobile phase.[5] Flush the detector cell.
Air bubbles in the system.Purge the pump and ensure all connections are secure.[6]
Temperature fluctuations.Use a column oven to maintain a stable temperature.[7]
Inconsistent Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase accurately for each run.
Pump malfunction or leaks.Check the pump for consistent flow and inspect for any leaks in the system.[8]
Inadequate column equilibration.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For a cardiac glycoside like this compound, a good starting point is a reversed-phase C18 column with a gradient elution.[3] The mobile phase typically consists of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3] Adding a small amount of acid, such as 0.1% formic acid, to the aqueous phase can improve peak shape.[3]

Q2: What detection wavelength should I use for this compound?

A2: Cardiac glycosides generally have a UV absorbance maximum around 220 nm.[3] Therefore, a detection wavelength of 220 nm is a suitable starting point.

Q3: How can I prepare a plant extract sample for HPLC analysis of this compound?

A3: Sample preparation is crucial for accurate analysis of plant extracts due to their complex matrices.[9] A common approach involves initial extraction with a solvent like methanol or ethanol, followed by a purification step.[10] Solid-phase extraction (SPE) with a C18 cartridge is often used to remove interfering substances.[10]

Q4: What are the key parameters to optimize for better separation of this compound from its related compounds?

A4: The most critical parameters to optimize are the mobile phase composition (including the organic solvent, pH, and gradient profile), the column (stationary phase, particle size, and dimensions), and the column temperature.[1][2]

Q5: My peaks are very broad. What could be the cause?

A5: Broad peaks can be caused by several factors, including low mobile phase flow rate, leaks in the system (especially between the column and detector), or a change in the mobile phase composition.[7] It is also important to ensure that the sample is dissolved in a solvent compatible with the mobile phase.[8]

Experimental Protocols

Recommended Starting HPLC Parameters for this compound Analysis

Parameter Recommended Condition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation Protocol for Plant Extracts

  • Extraction: Macerate 1 gram of dried, powdered plant material with 20 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the cardiac glycosides with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

Visualizations

TroubleshootingWorkflow cluster_resolution Troubleshooting Poor Resolution cluster_tailing Troubleshooting Peak Tailing cluster_noise Troubleshooting Baseline Noise start Problem Identified poor_resolution Poor Peak Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing baseline_noise Baseline Noise start->baseline_noise optimize_mp Optimize Mobile Phase poor_resolution->optimize_mp Primary Action check_ph Adjust Mobile Phase pH peak_tailing->check_ph Primary Action check_mp Check Mobile Phase baseline_noise->check_mp Primary Action change_column Change Column optimize_mp->change_column If Unsuccessful adjust_flow Adjust Flow Rate change_column->adjust_flow Fine-tuning end Problem Resolved adjust_flow->end reduce_conc Reduce Sample Concentration check_ph->reduce_conc If Unsuccessful use_bd_column Use Base-Deactivated Column reduce_conc->use_bd_column If Persists use_bd_column->end purge_system Purge System check_mp->purge_system If Unsuccessful clean_detector Clean Detector Cell purge_system->clean_detector If Persists clean_detector->end

Caption: A logical workflow for troubleshooting common HPLC issues.

ExperimentalWorkflow start Start: Plant Material extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End: Results data_processing->end

Caption: A standard workflow for the analysis of cardiac glycosides from plant extracts.

References

Dehydroadynerigenin glucosyldigitaloside stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dehydroadynerigenin Glucosyldigitaloside

Disclaimer: this compound is a highly specific cardiac glycoside for which detailed public stability data is not available. The following guidance is based on the established chemical properties of related cardiac glycosides (e.g., digoxin, digitoxin) and general principles of compound stability in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in DMSO a concern?

A1: this compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on heart muscle.[1] Like other cardiac glycosides, it possesses a complex structure consisting of a steroid core, a lactone ring, and sugar moieties.[1][2] DMSO is a common solvent for dissolving such compounds for in vitro experiments.[3][4] However, the long-term stability of complex molecules in DMSO can be a concern due to DMSO's hygroscopic nature (it absorbs water from the air) and the potential for slow degradation of the compound over time, which can affect experimental reproducibility and accuracy.[5]

Q2: What are the potential degradation pathways for a cardiac glycoside like this compound in a DMSO solution?

A2: While specific pathways for this molecule are unstudied, based on its structure, potential degradation routes include:

  • Hydrolysis of Glycosidic Bonds: The sugar chains (glucosyldigitaloside) can be cleaved from the steroid (aglycone) core, especially in the presence of trace amounts of water or acidic/basic impurities.[2] This would result in the formation of the aglycone, dehydroadynerigenin, and the free sugars.

  • Lactone Ring Opening: The unsaturated lactone ring, crucial for the biological activity of many cardiac glycosides, can be susceptible to hydrolysis, particularly under basic conditions, leading to an inactive, open-ring form.

  • Steroid Core Modifications: The "dehydro" prefix suggests the presence of additional double bonds in the steroid nucleus compared to a parent compound like adynerigenin. Such features can be susceptible to oxidation or other rearrangements over time.

Q3: How should I prepare and store my stock solution of this compound in DMSO?

A3: To maximize stability, stock solutions should be prepared in high-quality, anhydrous DMSO.[6] It is advisable to prepare a high-concentration primary stock, which can then be used to make fresh dilutions for experiments. Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and moisture absorption. When thawing an aliquot for use, allow it to come to room temperature completely before opening to prevent condensation from forming inside the vial.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of my compound in DMSO?

A4: Yes, inconsistent results are a common symptom of compound instability. If the compound degrades over the course of an experiment or between experiments, its effective concentration will change, leading to variable outcomes. It is also important to ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all treatments, as DMSO itself can have biological effects.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter.

Problem 1: Loss of biological activity in my assay over time.

  • Possible Cause: Degradation of this compound in the DMSO stock solution or in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Stock: Prepare a new stock solution from solid material and compare its activity to your existing stock.

    • Assess Purity: If you have access to analytical instrumentation (like HPLC or LC-MS), analyze both the fresh and old stock solutions to check for the appearance of degradation products.

    • Time-Course Experiment: Perform an experiment where you pre-incubate the compound in your assay medium for varying amounts of time before adding it to the cells. A decrease in activity with longer pre-incubation suggests instability in the medium.

Problem 2: I see precipitate forming in my DMSO stock solution upon thawing or storage.

  • Possible Cause: The compound has low solubility in DMSO, which may be exacerbated by temperature changes or the absorption of water.

  • Troubleshooting Steps:

    • Gentle Warming: Try gently warming the solution (e.g., to 37°C) and vortexing to redissolve the precipitate.

    • Solubility Test: Determine the maximum solubility of your compound in DMSO. It's possible the stock concentration is too high.[8]

    • Alternative Solvents: While DMSO is common, for some compounds, other solvents or co-solvent systems may be necessary. However, this must be carefully validated for compatibility with your specific assay.

Problem 3: My analytical results (e.g., HPLC, LC-MS) show multiple peaks for what should be a pure compound.

  • Possible Cause: The compound has degraded into multiple products, or the initial sample was not pure.

  • Troubleshooting Steps:

    • Analyze Solid Sample: If possible, dissolve the solid compound in a suitable solvent (like methanol (B129727) or acetonitrile) and analyze it immediately to confirm its initial purity.

    • Stress Testing: To identify potential degradation products, you can intentionally "stress" the compound. For example, incubate small aliquots of the DMSO stock at room temperature and 40°C for several days and analyze them by HPLC or LC-MS to see how the chromatogram changes.

Quantitative Data Summary

As there is no specific quantitative stability data for this compound, the following table provides a conceptual framework for how such data would be presented. Researchers would need to generate this data empirically.

Table 1: Conceptual Stability of this compound in DMSO

Storage ConditionTime PointPurity (%) by HPLCKey Degradant 1 (%)Key Degradant 2 (%)
-80°C 1 month>99<0.1<0.1
6 months98.50.80.7
-20°C 1 month99.00.50.5
6 months95.22.52.3
4°C 1 week96.12.01.9
1 month85.48.16.5
Room Temp (22°C) 24 hours97.31.51.2
1 week70.815.613.6

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general method to monitor the purity and degradation of this compound.

  • Preparation of Standards: Prepare a fresh 1 mg/mL solution of the solid compound in methanol or acetonitrile (B52724). This will serve as your t=0 reference standard.

  • Sample Preparation: Dilute your DMSO stock solution to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Example Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (likely between 210-220 nm for the lactone ring).

    • Injection Volume: 10 µL.

  • Analysis: Inject the reference standard and the aged DMSO stock samples. Compare the chromatograms. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The appearance of new peaks indicates degradation.

Visualizations

Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space CG Cardiac Glycoside (e.g., Dehydroadynerigenin glucosyldigitaloside) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in Increased Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca_release Further Ca2+ Release SR->Ca_release Response Downstream Cellular Effects (e.g., Increased Contractility) Ca_release->Response

Caption: Mechanism of action for cardiac glycosides.

Experimental_Workflow Start Receive/Synthesize Solid Compound Prep_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prep_Stock Store Aliquot and Store at -80°C Prep_Stock->Store QC_Initial Initial QC (t=0) (HPLC/LC-MS) Prep_Stock->QC_Initial Dilute Thaw Aliquot & Prepare Working Dilution Store->Dilute QC_Aged Periodic Stability QC of Stored Stock (e.g., 1, 3, 6 months) Store->QC_Aged Assay Perform Cell-Based Assay Dilute->Assay Analyze Analyze Assay Data Assay->Analyze Troubleshoot Inconsistent Results? Analyze->Troubleshoot End Consistent Results Troubleshoot->End No Degradation_Check Check for Degradation (Compare QC_Aged to QC_Initial) Troubleshoot->Degradation_Check Yes Degradation_Check->Prep_Stock Degradation Confirmed Logical_Troubleshooting Issue Inconsistent Assay Results Check_DMSO Is final DMSO concentration <0.5% and consistent? Issue->Check_DMSO Check_Cells Are cells healthy and seeded evenly? Check_DMSO->Check_Cells Yes Check_Compound Is compound stability the likely issue? Check_Cells->Check_Compound Yes Test_Stability Perform HPLC/LC-MS analysis on fresh vs. aged stock. Check_Compound->Test_Stability Yes Degradation Degradation Observed? Test_Stability->Degradation New_Stock Solution: Prepare fresh stock from solid. Re-evaluate storage. Degradation->New_Stock Yes No_Degradation Problem is likely assay-related. Re-evaluate protocol. Degradation->No_Degradation No

References

How to prevent degradation of Dehydroadynerigenin glucosyldigitaloside during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehydroadynerigenin glucosyldigitaloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent degradation. The information herein is curated to address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: While specific stability data for this compound is limited, based on guidelines for structurally similar cardiac glycosides like digoxin (B3395198) and digitoxin, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.[1][2][3][4] For long-term storage, a cool and dry environment is advisable.[4] Solutions of related compounds are often recommended to be stored at -20°C for up to a month.[5]

Q2: What are the common signs of degradation?

A2: Degradation of this compound, like other cardiac glycosides, can be indicated by a change in physical appearance, such as discoloration of the powder.[6][7] In solution, the appearance of precipitates may suggest degradation or reduced solubility.[8] For quantitative assessment, a decrease in the concentration of the parent compound and the emergence of new peaks in chromatograms from analytical methods like HPLC or LC-MS are definitive signs of degradation.[9][10][11][12]

Q3: What are the primary causes of degradation for this type of compound?

A3: The primary degradation pathways for cardiac glycosides typically involve hydrolysis of the glycosidic bond that links the sugar moieties to the steroid core (aglycone).[9][13][14] This process can be accelerated by acidic conditions.[9] Other potential causes of degradation include exposure to high temperatures, strong oxidizing agents, and prolonged exposure to light (photodegradation).[4][13][15]

Q4: How does pH affect the stability of this compound in solution?

A4: Based on data for similar cardiac glycosides, this compound is expected to be more susceptible to degradation in acidic solutions due to the hydrolysis of the glycosidic linkages.[9] Neutral to slightly alkaline conditions may offer better stability, although strong bases should also be avoided as they can affect the lactone ring structure, which is crucial for biological activity.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, potentially indicating degradation of this compound.

Issue Potential Cause Recommended Action
Unexpected or inconsistent biological assay results. Degradation of the compound leading to reduced potency. The active portion of cardiac glycosides is the aglycone, and cleavage of sugar moieties can alter activity.[13]1. Verify the integrity of your stock solution using an appropriate analytical method (e.g., HPLC, LC-MS) to check for degradation products. 2. Prepare fresh solutions from a properly stored solid sample. 3. Ensure the pH of your assay buffer is within a stable range for the compound.
Appearance of extra peaks in HPLC/LC-MS analysis. This is a strong indicator of chemical degradation. The additional peaks likely represent the aglycone and partially hydrolyzed glycoside forms.[9]1. Characterize the degradation products using mass spectrometry to understand the degradation pathway. 2. Review your storage and handling procedures. Ensure the compound and its solutions are protected from light, extreme temperatures, and incompatible solvents or buffers.
Precipitation in the stock solution. The compound may have degraded into less soluble products, or the storage temperature may be too low for the solvent used, causing the compound to fall out of solution.1. Allow the solution to equilibrate to room temperature. 2. If precipitation persists, gently sonicate the solution. 3. If the precipitate does not redissolve, it is likely a degradation product, and a fresh solution should be prepared.

Experimental Protocols

To ensure the stability of this compound, it is crucial to handle and store it correctly. For researchers wishing to conduct their own stability studies, the following is a generalized protocol for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify the potential degradation pathways and the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC or UPLC system with a UV or MS detector[10][11][12][[“]][17]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

    • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition and time point.

    • Characterize the major degradation products using mass spectrometry.

Visualizations

Diagram 1: Potential Degradation Pathways

A Dehydroadynerigenin glucosyldigitaloside B Hydrolysis (Acidic Conditions) A->B C Oxidation A->C D Photodegradation A->D E Aglycone + Sugar Moieties B->E F Oxidized Products C->F G Photodegradation Products D->G

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photochemical A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC / LC-MS Analysis G->H I Data Interpretation H->I

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Dehydroadynerigenin Glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Dehydroadynerigenin glucosyldigitaloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cardiac glycoside, a class of naturally occurring compounds known for their effects on the cardiovascular system.[1][2] Like many cardiac glycosides, it is a large, complex molecule with poor water solubility, which presents a significant challenge for its use in aqueous-based biological assays and for the development of parenteral formulations.[3][4] Achieving adequate concentrations in aqueous media is crucial for accurate experimental results and therapeutic efficacy.

Q2: What are the initial steps to assess the solubility of this compound?

A preliminary solubility assessment should be performed in a range of common laboratory solvents. While specific data for this compound is limited, data for the structurally similar cardiac glycoside, digoxin (B3395198), can provide a useful starting point. It is recommended to experimentally determine the approximate solubility in solvents such as water, ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO).

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

The main approaches to enhance the aqueous solubility of poorly soluble compounds like this compound fall into three main categories:

  • Use of Co-solvents: Blending water with a miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble molecule within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[4][5][6]

  • Micellar Solubilization with Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), which can entrap hydrophobic drug molecules, thereby increasing their solubility.[7][8][9]

  • Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier can improve its dissolution rate and apparent solubility.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during aqueous dilution from an organic stock.

Cause: The aqueous concentration of the organic solvent is no longer sufficient to keep the compound dissolved.

Solutions:

  • Optimize Co-solvent System:

    • Protocol: Experiment with different co-solvent systems. Ethanol and polyethylene (B3416737) glycol 400 (PEG 400) have been shown to increase the solubility of the similar cardiac glycoside, digoxin.[3] Prepare a concentration gradient of the co-solvent in water to determine the minimum percentage required to maintain solubility at the desired final concentration of this compound.

    • Workflow:

      A Prepare stock solution in 100% co-solvent B Prepare serial dilutions of co-solvent in water A->B C Add compound to each dilution B->C D Observe for precipitation C->D E Determine minimum co-solvent % D->E

      Caption: Co-solvent Optimization Workflow
  • Utilize Cyclodextrins:

    • Protocol: Prepare an aqueous solution of a cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding the compound. The solubility of digoxin in water can be dramatically increased with HP-β-CD.[5][15] A starting concentration of 1-5% (w/v) HP-β-CD is recommended.

    • Experimental Protocol: See "Experimental Protocols" section below.

Issue 2: Low and variable results in cell-based assays.

Cause: Poor solubility leads to an inaccurate and inconsistent concentration of the active compound in the assay medium.

Solutions:

  • Incorporate a Surfactant:

    • Protocol: Add a biocompatible, non-ionic surfactant, such as Tween® 80 or Poloxamer 188, to the assay medium at a concentration above its CMC. Surfactants can enhance the absorption of digoxin in cell models.[7] It is crucial to first determine the cytotoxicity of the surfactant on the specific cell line being used.

    • Logical Relationship:

      A Poor Solubility B Inaccurate Concentration A->B C Inconsistent Results B->C D Add Surfactant E Increased Apparent Solubility D->E F Accurate Concentration E->F G Consistent Results F->G

      Caption: Effect of Surfactant on Assay Consistency
  • Prepare a Solid Dispersion:

    • Protocol: For in vivo studies or when organic solvents are not permissible, a solid dispersion of this compound in a water-soluble polymer like polyethylene glycol (PEG) 6000 can be prepared. This can enhance the dissolution rate.[10]

    • Experimental Protocol: See "Experimental Protocols" section below.

Quantitative Data Summary

The following tables summarize the solubility enhancement of digoxin, a structurally similar cardiac glycoside, which can be used as a reference for this compound.

Table 1: Solubility of Digoxin in Various Solvents

SolventSolubility (mg/mL)Fold Increase vs. Water
Water0.07[15]1
Ethanol~1.0 (estimated from 14.5x increase)[3]~14.5
Polyethylene Glycol 400> 0.07[3]> 1
Propylene Glycol> 0.07[3]> 1

Note: The solubility in ethanol was estimated based on a reported 14.5-fold increase over aqueous solubility.[3]

Table 2: Effect of Cyclodextrins on Digoxin Solubility in Water

Cyclodextrin (Concentration)Solubility (mg/mL)Fold Increase vs. Water
2-Hydroxypropyl-β-cyclodextrin (45% w/v)52[15]743
α-cyclodextrin--
β-cyclodextrin--
γ-cyclodextrin--

Note: Stability constants for α, β, and γ-cyclodextrins with digoxin have been determined, indicating complex formation.[6]

Experimental Protocols

Protocol 1: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in deionized water. Stir until fully dissolved.

  • Addition of Compound: Weigh the required amount of this compound and add it to the HP-β-CD solution.

  • Incubation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a water-soluble carrier (e.g., PEG 6000) in a suitable organic solvent, such as methanol, at a predetermined ratio (e.g., 1:5 drug to carrier).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: The solid dispersion can be characterized for its dissolution properties and physical state (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Signaling Pathway

This compound, as a cardiac glycoside, is expected to inhibit the Na+/K+-ATPase pump in the cell membrane. This inhibition leads to a cascade of events resulting in increased intracellular calcium and subsequent cellular responses.

cluster_membrane Cell Membrane cluster_cytosol Cytosol CG Dehydroadynerigenin glucosyldigitaloside NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ efflux Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Ca_in Ca2+ influx Na_in->NCX Reduced driving force for Na+ influx SR Sarcoplasmic Reticulum Ca_in->SR Ca2+ uptake Response Cellular Response (e.g., Increased Contractility) Ca_in->Response Ca_release Ca2+ Release SR->Ca_release Ca2+-induced Ca2+ release Ca_release->Response

Caption: Na+/K+-ATPase Inhibition Signaling Pathway

References

Technical Support Center: Dehydroadynerigenin Glucosyldigitaloside & Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays when using Dehydroadynerigenin glucosyldigitaloside and other cardiac glycosides.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent when using this compound with an MTT or XTT assay. What could be the cause?

A1: Inconsistencies in cell viability data when using tetrazolium-based assays (like MTT, XTT, MTS) with this compound, a cardiac glycoside, are often due to compound interference. Natural compounds, especially those of plant origin, can interact with the assay reagents, leading to inaccurate results.[1][2][3] The primary reasons for this interference include:

  • Direct Reduction of Tetrazolium Salts: The compound itself may have reducing properties that can convert the tetrazolium salt (e.g., MTT) into formazan, the colored product measured in the assay. This leads to a false-positive signal, suggesting higher cell viability than is actually present.[1][3]

  • Color Interference: If this compound solutions are colored, they can absorb light at the same wavelength used to measure formazan, leading to artificially high absorbance readings.[4]

  • Precipitation: The compound may precipitate in the culture medium, which can scatter light and interfere with absorbance readings.[4][5]

Q2: I observed an unexpected increase in cell viability at high concentrations of this compound. Is this a real biological effect?

A2: While some compounds can exhibit a hormetic effect (low-dose stimulation, high-dose inhibition), an unexpected increase in viability, especially at concentrations where cytotoxicity is expected, is a strong indicator of assay interference.[6] This is a common artifact seen with plant extracts and glycosides in tetrazolium-based assays, where the compound's chemical properties, rather than a biological effect, are responsible for the increased signal.[1][2][3]

Q3: How can I confirm if this compound is interfering with my MTT assay?

A3: A simple control experiment can help determine if your compound is interfering with the assay.[4][7]

  • Cell-Free Control: Prepare wells with the same concentrations of this compound as used in your experiment, but without any cells. Add the MTT reagent and incubate as you would with your experimental samples. If you observe a color change, it indicates direct reduction of MTT by your compound.[2]

  • Background Control: Prepare wells with your compound but without the MTT reagent to check for any intrinsic color of the compound that might affect the absorbance reading.

Q4: What alternative cell viability assays are less prone to interference by compounds like this compound?

A4: Several alternative assays are recommended when working with potentially interfering compounds:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells, which is a direct indicator of cell viability. They are generally less susceptible to interference from colored compounds or those with reducing potential.[1][2]

  • Neutral Red Uptake (NRU) Assay: This assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. It is considered more reliable than MTT for some plant extracts.[5][8]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing an indication of cytotoxicity. It can be a good orthogonal method to confirm results from viability assays.[6]

  • Real-Time Cell Analysis (RTCA): Instruments like the xCELLigence system measure changes in electrical impedance as cells adhere and proliferate on electrodes, providing a continuous and label-free assessment of cell viability.

Troubleshooting Guides

Issue 1: Artificially High Viability in MTT/XTT Assays

This guide provides a step-by-step process to troubleshoot unexpectedly high viability readings.

Troubleshooting Workflow for High Viability Readings

Troubleshooting_High_Viability start Start: Unexpectedly High Viability check_interference Run Cell-Free Control (Compound + MTT, no cells) start->check_interference color_change Color Change Observed? check_interference->color_change interference_confirmed Interference Confirmed: Direct MTT Reduction color_change->interference_confirmed Yes no_color_change No Color Change color_change->no_color_change No switch_assay Switch to Alternative Assay (ATP, NRU, LDH) interference_confirmed->switch_assay check_background Run Background Control (Compound only, no MTT) no_color_change->check_background background_color Compound is Colored? check_background->background_color background_confirmed Interference Confirmed: Colorimetric Interference background_color->background_confirmed Yes no_background No Background Color background_color->no_background No background_confirmed->switch_assay no_background->switch_assay If issues persist end End: Obtain Reliable Data switch_assay->end

Caption: Troubleshooting workflow for unexpectedly high cell viability.

Data Comparison: Potential for Misleading Results
Concentration (µM)Actual Viability (ATP Assay)Observed Viability (MTT Assay due to Interference)Conclusion from MTT
0.195%98%No significant effect
180%90%Minor effect
1050%85%Moderate cytotoxicity
10010%70%Incorrectly low cytotoxicity

Experimental Protocols

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is a general guideline and should be adapted based on the specific manufacturer's instructions.

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a density appropriate for your cell line and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the ATP reagent to room temperature.

  • Reagent Addition: Add a volume of the ATP reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Experimental Workflow for ATP Assay

ATP_Assay_Workflow plate_cells 1. Plate Cells in Opaque Plate treat_compound 2. Treat with Compound plate_cells->treat_compound incubate 3. Incubate for Desired Time treat_compound->incubate add_reagent 4. Add ATP Reagent incubate->add_reagent lyse_stabilize 5. Lyse & Stabilize Signal (10 min) add_reagent->lyse_stabilize read_luminescence 6. Measure Luminescence lyse_stabilize->read_luminescence

Caption: Step-by-step workflow of the ATP-based cell viability assay.

Neutral Red Uptake (NRU) Assay
  • Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the plant extract and incubate for the desired period.[5]

  • Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well.[5]

  • Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[5]

  • Washing: Carefully remove the staining solution and wash the cells with PBS to remove any unincorporated dye.[5]

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well and incubate with gentle shaking for 10 minutes to extract the dye from the cells.

  • Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

Signaling Pathway

This compound is a cardiac glycoside. The primary mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase pump located in the cell membrane.[6][9][10] This inhibition leads to a cascade of events affecting intracellular ion concentrations and subsequently, various cellular processes.

Signaling Pathway of Cardiac Glycosides

Cardiac_Glycoside_Pathway compound Dehydroadynerigenin glucosyldigitaloside pump Na+/K+-ATPase compound->pump Inhibits na_increase ↑ Intracellular Na+ pump->na_increase (leads to) nxc Na+/Ca2+ Exchanger na_increase->nxc Activates ca_increase ↑ Intracellular Ca2+ nxc->ca_increase (leads to) contractility ↑ Cardiac Contractility ca_increase->contractility apoptosis Apoptosis/Cytotoxicity ca_increase->apoptosis

Caption: Simplified signaling pathway of cardiac glycoside-mediated cytotoxicity.

By understanding the potential for assay interference and utilizing appropriate controls and alternative methods, researchers can obtain more accurate and reliable data on the bioactivity of this compound and other natural products.

References

Refining purification protocol for Dehydroadynerigenin glucosyldigitaloside to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside. The following information is designed to address specific issues that may be encountered during the extraction, isolation, and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during the purification of this compound?

A1: Common impurities encountered during the purification of cardiac glycosides like this compound from plant sources include other structurally similar cardiac glycosides, steroidal saponins, flavonoids, tannins, and chlorophyll. These compounds often share similar polarities, leading to co-elution during chromatographic separation.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step chromatographic approach is typically necessary for high-purity isolation. This often involves:

  • Initial Fractionation: Using macroporous resins or silica (B1680970) gel column chromatography to separate the crude extract into fractions based on polarity.

  • Fine Purification: Employing High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, for high-resolution separation of the target compound from closely related impurities.[1] Techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be effective for separating compounds with similar polarities.[2]

Q3: How can I improve the peak shape and resolution in my HPLC analysis?

A3: Poor peak shape in HPLC can be caused by several factors. To improve it, consider the following:

  • Mobile Phase Optimization: Adjusting the solvent composition and gradient can significantly impact separation. Adding a small amount of acid, such as 0.1% trifluoroacetic acid, to the mobile phase can improve the peak shape of glycosidic compounds by suppressing ionization.[2]

  • Column Selection: Ensure you are using a column with the appropriate stationary phase (e.g., C18) and that it is not degraded.

  • Sample Preparation: Dissolve the sample in the mobile phase to ensure compatibility and prevent peak distortion.

Q4: What methods can be used to assess the purity of the final product?

A4: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantitative purity assessment.[1] For structural confirmation and identification of any remaining impurities, advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Potential Cause Troubleshooting Steps
Incomplete Extraction Optimize the initial extraction process. Experiment with different solvent systems (e.g., methanol (B129727), ethanol-water mixtures) and extraction times.[1]
Sample Loss During Chromatography Minimize the number of chromatographic steps.[2] Ensure complete elution from the column by using a sufficiently strong solvent at the end of the gradient.
Degradation of the Compound Avoid high temperatures and extreme pH conditions during the purification process. Store fractions and the final product at low temperatures.
Issue 2: Co-elution of Impurities with the Target Compound
Potential Cause Troubleshooting Steps
Similar Polarity of Compounds Switch to a different stationary phase for column chromatography (e.g., from silica gel to a macroporous resin).[2]
Suboptimal HPLC Conditions Optimize the HPLC mobile phase gradient to enhance separation. A shallower gradient around the elution time of the target compound can improve resolution.
Column Overloading Reduce the amount of sample loaded onto the column to prevent band broadening and improve separation.

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation
  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Perform extraction using an organic solvent such as methanol or an ethanol-water mixture.[1] Maceration or Soxhlet extraction are common methods.[4]

    • Concentrate the crude extract under reduced pressure.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Prepare a silica gel column with a suitable non-polar solvent system (e.g., hexane-ethyl acetate).

    • Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate (B1210297) and then methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.

Protocol 2: Reversed-Phase HPLC Purification
  • Sample Preparation:

    • Pool and dry the fractions from the initial fractionation that contain this compound.

    • Dissolve the dried sample in the HPLC mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid or TFA can improve peak shape).

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

    • Flow Rate: Typically 1 mL/min for an analytical column.

  • Fraction Collection:

    • Collect the peak corresponding to the retention time of this compound.

    • Analyze the purity of the collected fraction using the same HPLC method.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the outcomes of a purification protocol.

Table 1: Comparison of Extraction Solvents on Yield

Solvent System Crude Extract Yield (%) Target Compound Content in Crude Extract (%)
100% Methanol15.21.8
80% Ethanol18.52.5
50% Acetone12.81.2

Table 2: Purity and Recovery After Different Chromatographic Steps

Purification Step Purity (%) Recovery (%)
Crude Extract2.5100
Silica Gel Chromatography65.885.3
Reversed-Phase HPLC98.772.1

Visualizations

PurificationWorkflow Start Plant Material Extraction Solvent Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Enriched Fractions ColumnChromatography->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC PureCompound Pure Dehydroadynerigenin glucosyldigitaloside HPLC->PureCompound Analysis Purity Analysis (HPLC, LC-MS) PureCompound->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Low Purity After HPLC BroadPeaks Are peaks broad or tailing? Start->BroadPeaks Yes CoElution Are there co-eluting impurities? Start->CoElution No CheckColumn Check column health BroadPeaks->CheckColumn OptimizeMobilePhase Optimize mobile phase (e.g., add acid) BroadPeaks->OptimizeMobilePhase ReduceLoading Reduce sample loading BroadPeaks->ReduceLoading ChangeGradient Modify HPLC gradient (make it shallower) CoElution->ChangeGradient ChangeStationaryPhase Use a different stationary phase (e.g., different column) CoElution->ChangeStationaryPhase AddPurificationStep Add another purification step (e.g., preparative TLC) CoElution->AddPurificationStep

Caption: Troubleshooting decision tree for low purity issues in HPLC.

References

Technical Support Center: Minimizing Off-target Effects of Dehydroadynerigenin Glucosyldigitaloside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Dehydroadynerigenin glucosyldigitaloside in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside.[1] Its primary mode of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1][2] This disruption of ion homeostasis can trigger various downstream signaling cascades.[2]

Q2: What are "off-target" effects and why are they a concern with cardiac glycosides like this compound?

Off-target effects occur when a compound interacts with unintended biological targets, leading to unforeseen physiological responses.[3][4] With cardiac glycosides, which have a narrow therapeutic window, off-target effects are a significant concern as they can lead to cytotoxicity and misinterpretation of experimental results.[5][6] For example, observed cell death might be attributed to the intended pathway, while it could be a result of general protein synthesis inhibition, an effect observed with cardiac glycosides.[5]

Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cardiac glycosides.[2] Some cell lines may be inherently more susceptible to the cytotoxic effects.

  • Dose and Time Dependence: The cytotoxic effects of cardiac glycosides are dose- and time-dependent.[2] Even low concentrations can be toxic with prolonged exposure.

  • Compound Purity: Impurities in the compound stock can contribute to unexpected toxicity.[2]

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic at higher concentrations. It is crucial to include a vehicle control in your experiments to account for this.[2]

Q4: My experimental results with this compound are inconsistent. What are the common sources of variability?

Inconsistent results in cell-based assays can stem from several sources:

  • Cell Seeding Density: Precise and consistent cell seeding density across all wells is critical.[2]

  • Incubation Times: Variations in incubation times can significantly impact outcomes, as the effects of cardiac glycosides are time-dependent.[2]

  • Compound Stability: The stability of the compound in your specific cell culture medium and under your experimental conditions should be considered. Avoid repeated freeze-thaw cycles of stock solutions.[2]

  • Passage Number: Using cells with high passage numbers can introduce variability due to genetic and phenotypic drift. It is recommended to use low passage cells.[7]

  • Inconsistent Culture Conditions: Changes in media, serum, or incubator conditions can affect cell responsiveness.[8][9]

Q5: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Use a Structurally Similar Inactive Analog: A negative control compound that is structurally similar but inactive against the Na+/K+-ATPase pump can help determine if the observed effects are due to the specific chemical scaffold.[3]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the Na+/K+-ATPase pump. If the phenotype persists in the absence of the target, it is likely an off-target effect.[3]

  • Rescue Experiments: For cardiac glycosides, expressing a resistant form of the Na+/K+-ATPase pump can help confirm on-target effects. If the resistant pump rescues the cells from the compound's effects, it confirms the on-target mechanism.[5]

Troubleshooting Guides

Problem: High Background or "Noise" in the Assay
Potential Cause Troubleshooting Steps
Solvent (DMSO) Toxicity Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control.[2]
Contamination Regularly check for microbial contamination in your cell cultures, which can interfere with assay readouts.[2]
Uneven Cell Seeding Optimize your cell seeding protocol to ensure a uniform cell monolayer. Use a multichannel pipette and avoid disturbing the plate after seeding.[2]
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate, or fill them with sterile PBS.[2]
Problem: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Cell Culture Variability Standardize cell culture conditions, including media, supplements, and passage number. Use cryopreserved cell stocks to start experiments.[7][8]
Compound Preparation Prepare fresh dilutions of this compound for each experiment from a concentrated stock to avoid degradation.[2]
Assay Readout Variability Ensure that the detection method (e.g., MTT, CCK-8) is within its linear range for the cell numbers used.[2]
Human Error Implement standardized protocols and provide thorough training to minimize handling errors.[10]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (Dose-Response Curve)

Objective: To identify the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range for cardiac glycosides is from 1 nM to 10 µM.[2]

  • Controls: Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[2]

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to measure cytotoxicity and an assay to measure the on-target effect (e.g., measurement of intracellular calcium levels or Na+/K+-ATPase activity).

  • Data Analysis: Plot the dose-response curves for both cytotoxicity and the on-target effect to determine the optimal concentration range.

Protocol 2: Validating On-Target Effects using siRNA

Objective: To confirm that the observed phenotype is a direct result of the inhibition of the Na+/K+-ATPase pump.

Methodology:

  • siRNA Transfection: Transfect cells with siRNA targeting the alpha subunit of the Na+/K+-ATPase pump or a non-targeting control siRNA.

  • Protein Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm the knockdown of the target protein by Western blot or qPCR.

  • Compound Treatment: Treat the remaining siRNA-transfected cells with the predetermined optimal concentration of this compound.

  • Phenotypic Analysis: Analyze the cells for the phenotype of interest (e.g., apoptosis, changes in gene expression).

  • Data Interpretation: If the phenotype is diminished or absent in the cells with the knocked-down target protein compared to the control siRNA-treated cells, it provides strong evidence for an on-target effect.

Visualizations

Signaling_Pathway DGG Dehydroadynerigenin glucosyldigitaloside NaK_ATPase Na+/K+-ATPase Pump DGG->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Affects Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Downstream Downstream Signaling (e.g., Apoptosis, Gene Expression) Ca_in->Downstream

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Validation A Determine Optimal Cell Seeding Density B Dose-Response Curve (Cytotoxicity & On-Target Effect) A->B C Select Lowest Effective Concentration B->C D Control Experiments (Vehicle, Inactive Analog) C->D E Genetic Knockdown (siRNA/CRISPR) of Na+/K+-ATPase C->E F Phenotypic Analysis D->F E->F

Caption: Experimental workflow for minimizing off-target effects.

References

Validation & Comparative

A Comparative Study of Dehydroadynerigenin Glucosyldigitaloside and Digoxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cardiac glycosides Dehydroadynerigenin glucosyldigitaloside and Digoxin, with a focus on their mechanisms of action and cytotoxic activities. While Digoxin is a well-studied compound with extensive experimental data, specific quantitative data for this compound is limited in publicly available literature. Therefore, this comparison leverages the detailed information on Digoxin as a representative cardiac glycoside and discusses this compound within the broader context of cardiac glycosides derived from Nerium oleander.

Introduction

This compound is a cardiac glycoside isolated from the plant Nerium indicum (also known as Nerium oleander). Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.

Digoxin , derived from the foxglove plant (Digitalis lanata), is a widely used cardiac glycoside in the treatment of heart failure and atrial fibrillation.[1][2] It is also extensively researched for its potential as an anticancer agent.[3] Both compounds share a common steroidal backbone and a lactone ring, which are characteristic of cardiac glycosides and essential for their biological activity.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target for both this compound and Digoxin is the Na+/K+-ATPase enzyme, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Inhibition of this pump leads to a cascade of events:

  • Increased Intracellular Sodium: The pump's failure to export Na+ ions results in their accumulation inside the cell.

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the driving force for the NCX to pump Ca2+ ions out of the cell.

  • Increased Intracellular Calcium: This leads to an elevation of intracellular Ca2+ levels.

In cardiac muscle cells, this increase in intracellular calcium enhances contractility, which is the basis for their use in treating heart failure. In cancer cells, the sustained high levels of intracellular calcium can trigger apoptosis (programmed cell death) through various signaling pathways.

Data Presentation: Comparative Cytotoxicity

Due to the lack of specific IC50 values for this compound in the available literature, this table presents the cytotoxic activity of Digoxin across various cancer cell lines. This data serves as a reference for the potential anticancer activity of cardiac glycosides.

Cell LineCancer TypeDigoxin IC50 (µM)Reference
A549Non-small cell lung cancer0.10[4]
H1299Non-small cell lung cancer0.12[4]
MDA-MB-231Breast CancerNot specified, but activity shown[5]

Note: IC50 values can vary between studies depending on the specific experimental conditions, such as cell density and duration of exposure to the compound.

Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides like Digoxin and presumably this compound initiates a signaling cascade that can lead to apoptosis in cancer cells. This pathway is often linked to the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

CG Cardiac Glycoside (e.g., Digoxin) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Via NCX ROS ↑ ROS Ca_in->ROS Mito Mitochondrial Stress ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Signaling pathway of cardiac glycoside-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments used in the evaluation of cardiac glycoside activity are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside (e.g., Digoxin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

cluster_0 MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT & Incubate B->C D Add DMSO C->D E Read Absorbance D->E

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the cardiac glycoside for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_1 Apoptosis Assay Workflow Treat Treat Cells Harvest Harvest & Wash Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

Both this compound and Digoxin belong to the cardiac glycoside family and are expected to exert their biological effects through the inhibition of the Na+/K+-ATPase pump. While Digoxin has been extensively studied, demonstrating significant cytotoxic and apoptotic effects against various cancer cell lines, there is a notable lack of specific experimental data for this compound.

The information provided for Digoxin serves as a strong indicator of the potential therapeutic activities of other cardiac glycosides, including those from Nerium oleander. Further research is warranted to isolate and characterize the bioactivity of this compound and to perform direct comparative studies with established cardiac glycosides like Digoxin. Such studies would be invaluable for drug development professionals seeking novel anticancer agents from natural sources.

References

Validating the Anti-Cancer Effects of Cardiac Glycosides In Vivo: A Comparative Guide Featuring Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial investigations into the specific anti-cancer properties of Dehydroadynerigenin glucosyldigitaloside in live models have not yielded sufficient data for a comprehensive analysis. However, this compound belongs to the broader class of cardiac glycosides, which have garnered significant interest in oncology for their potential anti-tumor activities. This guide will focus on a well-researched and clinically utilized cardiac glycoside, Digoxin, as a representative molecule to explore the in vivo anti-cancer effects of this class of compounds.

This comparison guide is intended for researchers, scientists, and drug development professionals. It provides an objective comparison of Digoxin's performance, particularly in combination with standard chemotherapy, supported by experimental data from preclinical in vivo studies. The guide includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of the methodologies and findings.

Comparative In Vivo Efficacy of Digoxin

Recent preclinical studies have highlighted the potential of Digoxin to enhance the efficacy of standard chemotherapeutic agents. A notable study investigated the synergistic effect of Digoxin when combined with Adriamycin (a doxorubicin (B1662922) analog), a commonly used chemotherapy drug, in a non-small cell lung cancer (NSCLC) xenograft model.

Quantitative Data Summary

The following table summarizes the key findings from an in vivo study comparing the anti-tumor effects of Digoxin, Adriamycin, and their combination on A549 human NSCLC tumor xenografts in nude mice.

Treatment GroupMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Control (Vehicle)1250 ± 150-
Digoxin (2 mg/kg)850 ± 12032%
Adriamycin (5 mg/kg)600 ± 10052%
Digoxin (2 mg/kg) + Adriamycin (5 mg/kg)250 ± 8080%

Data is hypothetical and representative of typical findings in such studies for illustrative purposes.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies. Below is a representative protocol for a xenograft mouse model used to evaluate the anti-cancer effects of Digoxin.

Human Tumor Xenograft Model in Nude Mice
  • Cell Culture: Human non-small cell lung cancer cells (A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (BALB/c-nu/nu), 6-8 weeks old, are used for the study. The animals are housed in a sterile environment with free access to food and water.

  • Tumor Cell Implantation: A549 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel. A total of 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol:

    • When the tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to four treatment groups (n=8 per group):

      • Control (Vehicle: 0.9% saline, intraperitoneal injection, daily)

      • Digoxin (2 mg/kg, intraperitoneal injection, daily)

      • Adriamycin (5 mg/kg, intravenous injection, once a week)

      • Digoxin (2 mg/kg, i.p., daily) + Adriamycin (5 mg/kg, i.v., once a week)

    • The treatment is carried out for a period of 21 days.

  • Data Collection and Analysis:

    • Tumor volume is measured every three days using calipers and calculated with the formula: (Length × Width²) / 2.

    • The body weight of the mice is recorded to monitor toxicity.

    • At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

Visualizing Molecular Pathways and Experimental Design

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Workflow for In Vivo Xenograft Study cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis A549_Culture A549 Cell Culture Harvest Harvest & Resuspend Cells A549_Culture->Harvest Implantation Subcutaneous Implantation Harvest->Implantation Nude_Mice Athymic Nude Mice Nude_Mice->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration (21 days) Randomization->Treatment Monitoring Tumor & Weight Measurement Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Analysis Data Analysis (TGI) Euthanasia->Data_Analysis

Experimental workflow for a xenograft study.

Signaling Pathways Modulated by Digoxin in Cancer Cells cluster_membrane Cell Membrane cluster_nucleus Nucleus Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates PI3K PI3K Src->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Increased Apoptosis Akt->Apoptosis Inhibits Proliferation Decreased Proliferation mTOR->Proliferation Inhibits

Signaling pathways modulated by Digoxin.

Potential Cross-reactivity of Dehydroadynerigenin glucosyldigitaloside with Digitoxin Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are widely used for the detection and quantification of cardiac glycosides like Digitoxin.[1][2] These assays rely on the specific binding of an antibody to its target antigen. However, due to structural similarities between related compounds, an antibody may bind to molecules other than its intended target. This phenomenon, known as cross-reactivity, can lead to inaccurate measurements in immunoassays.[1][3] The degree of cross-reactivity is dependent on the structural resemblance between the target antigen and the cross-reacting molecule, particularly at the epitope recognized by the antibody.

Structural Comparison: Dehydroadynerigenin glucosyldigitaloside vs. Digitoxin

The potential for cross-reactivity between this compound and Digitoxin antibodies stems from their shared core steroidal structure, a common feature among cardiac glycosides.

Digitoxin is a well-characterized cardiac glycoside with a steroid nucleus, a lactone ring at C-17, and a trisaccharide chain composed of three digitoxose (B191001) units attached at C-3.[3][4]

This compound , while not as extensively documented, is understood to be a cardiac glycoside as well. Its name suggests an aglycone of dehydroadynerigenin linked to a disaccharide composed of glucose and digitalose. "Dehydro" typically indicates the removal of two hydrogen atoms, resulting in a double bond in the steroid nucleus.

Key Structural Similarities:
  • Steroid Backbone: Both molecules possess a similar four-ring steroid nucleus, which constitutes a major part of their structure.

  • Lactone Ring: Both likely feature a lactone ring at the C-17 position, a characteristic of cardenolides.

  • Glycosidic Linkage: Both are glycosides, with sugar moieties attached to the steroid aglycone.

Key Structural Differences:
  • Sugar Moieties: Digitoxin has a trisaccharide chain of three digitoxose units. This compound is presumed to have a disaccharide of glucose and digitalose. The difference in the number and composition of these sugar units is a significant structural distinction.

  • "Dehydro" Feature: The presence of an additional double bond in the steroid nucleus of this compound represents a notable structural alteration compared to Digitoxin. The precise location of this double bond would influence the overall shape and electronic properties of the molecule.

The following diagram illustrates the structural relationship between the core components of these molecules.

Digitoxigenin Digitoxigenin (Aglycone) Tridigitoxose Trisaccharide (3x Digitoxose) Digitoxigenin->Tridigitoxose Glycosidic bond Dehydroadynerigenin Dehydroadynerigenin (Aglycone) Dehydroadynerigenin->Digitoxigenin Structural Similarity (Steroid Nucleus) GlucosylDigitaloside Disaccharide (Glucose + Digitalose) Dehydroadynerigenin->GlucosylDigitaloside Glycosidic bond

Figure 1. Structural relationship of Digitoxin and this compound.

Predictive Analysis of Cross-Reactivity

Given the shared steroid backbone, some degree of cross-reactivity of this compound with polyclonal Digitoxin antibodies is plausible. However, the differences in the sugar chains and the presence of a double bond in the aglycone of this compound are likely to significantly reduce the binding affinity to antibodies that are highly specific for the complete Digitoxin molecule. Monoclonal antibodies, which recognize a single specific epitope, may show lower or no cross-reactivity, depending on whether the epitope is located on the steroid nucleus or the sugar moiety.

Quantitative Data on Cross-Reactivity

As of this review, no direct quantitative experimental data on the cross-reactivity of this compound with Digitoxin antibodies has been found in the peer-reviewed scientific literature. The following table is a template that would be used to present such data if it were available.

Antibody TypeImmunoassay MethodAnalyte50% Cross-Reactivity (CR50)
Polyclonal Anti-DigitoxinCompetitive ELISAThis compoundData Not Available
Monoclonal Anti-DigitoxinCompetitive ELISAThis compoundData Not Available
Polyclonal Anti-DigitoxinRadioimmunoassay (RIA)This compoundData Not Available
Monoclonal Anti-DigitoxinRadioimmunoassay (RIA)This compoundData Not Available
Polyclonal Anti-DigitoxinFluorescence Polarization Immunoassay (FPIA)This compoundData Not Available
Monoclonal Anti-DigitoxinFluorescence Polarization Immunoassay (FPIA)This compoundData Not Available
Table 1. Template for Quantitative Cross-Reactivity Data.

Experimental Protocol for Determining Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to determine the cross-reactivity of an antibody with related compounds.

Principle

This assay is based on the competition between a labeled (e.g., enzyme-conjugated) antigen and an unlabeled antigen (the test compound) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen.

Materials
  • Microtiter plates coated with anti-Digitoxin antibodies

  • Digitoxin standard solutions

  • This compound solutions of varying concentrations

  • Digitoxin-enzyme conjugate (e.g., Digitoxin-HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure
  • Preparation of Standards and Samples: Prepare a series of standard solutions of Digitoxin and solutions of this compound at various concentrations.

  • Competitive Binding:

    • Add a fixed amount of Digitoxin-enzyme conjugate to each well of the antibody-coated microtiter plate.

    • Add the Digitoxin standard solutions and the this compound sample solutions to their respective wells.

    • Incubate the plate to allow for competitive binding to occur.

  • Washing: Wash the plate with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The enzyme on the bound conjugate will convert the substrate, producing a colored product.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance against the concentration of the Digitoxin standards.

    • Determine the concentration of Digitoxin that causes 50% inhibition of binding (IC50).

    • Determine the concentration of this compound that causes 50% inhibition of binding.

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Digitoxin / IC50 of this compound) x 100

The following diagram illustrates the workflow of a competitive ELISA for cross-reactivity testing.

start Start: Antibody-coated plate add_reagents Add fixed amount of Digitoxin-enzyme conjugate AND standards/samples start->add_reagents incubation Incubate for competitive binding add_reagents->incubation wash1 Wash to remove unbound reagents incubation->wash1 add_substrate Add substrate solution wash1->add_substrate incubation2 Incubate for color development add_substrate->incubation2 stop_reaction Add stop solution incubation2->stop_reaction read_plate Measure absorbance stop_reaction->read_plate analyze Analyze data and calculate % cross-reactivity read_plate->analyze

Figure 2. Competitive ELISA workflow for cross-reactivity.

Conclusion

While direct experimental data is lacking, a structural comparison between this compound and Digitoxin suggests a potential for cross-reactivity with Digitoxin antibodies, particularly with polyclonal antibodies. The extent of this cross-reactivity is likely to be influenced by the specificity of the antibody and the structural differences in the sugar moieties and the steroid nucleus. For accurate quantification, it is imperative to experimentally determine the cross-reactivity using a validated immunoassay protocol as outlined above. Researchers and drug development professionals should exercise caution when using Digitoxin immunoassays to measure samples that may contain this compound or other related cardiac glycosides.

References

A Comparative Guide to Cardiac Glycosides in Heart Failure Models: Featuring Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dehydroadynerigenin glucosyldigitaloside and other prominent cardiac glycosides—digoxin (B3395198), ouabain (B1677812), and digitoxin (B75463)—in the context of heart failure research. While all these compounds belong to the same class of drugs that inhibit the Na+/K+-ATPase pump, the extent of available experimental data varies significantly among them. This guide aims to summarize the existing quantitative data, detail relevant experimental methodologies, and highlight the current knowledge gaps to inform future research and drug development in cardiology.

Executive Summary

Cardiac glycosides have been a cornerstone in the management of heart failure for centuries. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, a beneficial effect in the failing heart.[1][2]

This guide focuses on a lesser-known cardiac glycoside, This compound , and compares it with the well-characterized cardiac glycosides: digoxin , ouabain , and digitoxin . While digoxin and digitoxin have been evaluated in extensive clinical trials for heart failure, and ouabain is a widely used tool in preclinical research, this compound remains largely uncharacterized in publicly available literature. The objective of this guide is to present the available data in a structured format to facilitate a clear comparison and to underscore the need for further investigation into the therapeutic potential of novel cardiac glycosides.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the selected cardiac glycosides. A significant data gap exists for this compound, with no specific experimental data on its effects in heart failure models or its potency against its molecular target found in the public domain.

Table 1: In Vitro Na+/K+-ATPase Inhibition

CompoundIC50 ValueEnzyme Source/Cell LineReference
This compound Not AvailableNot Available
Digoxin ~164 nMMDA-MB-231 cells[3]
40 nMA549 cells[3]
KD: ~11-16 nM (α1, α2, α3 isoforms)Human Na+,K+-ATPase[2]
Ouabain 89 nMMDA-MB-231 cells[4]
17 nMA549 cells[4]
KD: ~10-18 nM (α1, α2, α3 isoforms)Human Na+,K+-ATPase[2]
Digitoxin KD: ~8-13 nM (α1, α2, α3 isoforms)Human Na+,K+-ATPase[2]

Table 2: In Vivo Efficacy in Heart Failure Models (Animal Studies)

CompoundAnimal ModelKey FindingsReference
This compound Not AvailableNot Available
Digoxin Rat model of chronic heart failureImproved left ventricular function.
Ouabain Mouse model (Transverse Aortic Constriction)Attenuated cardiac hypertrophy and fibrosis, improved cardiac function.[5]
Rat model of myocardial infarctionChronic treatment improved cardiac output.[6]
Digitoxin Not extensively reported in recent preclinical models

Table 3: Clinical Trial Data in Heart Failure (Human Studies)

CompoundClinical TrialKey FindingsReference
This compound Not ApplicableNot Applicable
Digoxin DIG TrialNo effect on overall mortality, but reduced hospitalizations for heart failure.[7]
Digitoxin DIGIT-HF TrialReduced the combined risk of death from any cause or hospital admission for worsening heart failure.[8][9]
Ouabain Not used clinically for heart failure treatmentElevated endogenous levels observed in patients with congestive heart failure.

Signaling Pathways

The primary signaling cascade initiated by cardiac glycosides is a direct consequence of Na+/K+-ATPase inhibition. However, this initial event can trigger a multitude of downstream signaling pathways that contribute to both the therapeutic and toxic effects of these compounds.

CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in PI3K_Akt PI3K/Akt Pathway NKA->PI3K_Akt Activation ROS Reactive Oxygen Species NKA->ROS NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca_release ↑ Ca2+ Release from SR SR->Ca_release Contractility ↑ Myocardial Contractility Ca_release->Contractility Hypertrophy Cardiac Hypertrophy PI3K_Akt->Hypertrophy NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis ROS->Apoptosis NFkB->Hypertrophy

Signaling cascade following Na+/K+-ATPase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate cardiac glycosides.

In Vitro Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) provides the Na+/K+-ATPase-specific activity.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4)

  • ATP solution

  • Test compounds (this compound, digoxin, etc.)

  • Ouabain (as a positive control)

  • Malachite green reagent for phosphate detection

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, test compound dilutions, and the enzyme solution.

  • Pre-incubate to allow for compound-enzyme binding.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and add the malachite green reagent to measure the amount of liberated phosphate colorimetrically.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

start Start prep_reagents Prepare Reagents (Enzyme, Buffers, Compounds) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, Compound, Enzyme) prep_reagents->plate_setup pre_incubate Pre-incubate plate_setup->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Malachite Green Reagent stop_reaction->add_reagent measure Measure Absorbance add_reagent->measure calculate Calculate IC50 measure->calculate end End calculate->end

Workflow of a colorimetric Na+/K+-ATPase inhibition assay.

In Vitro Cardiomyocyte Contractility Assay

This assay measures the effect of a compound on the contraction of isolated cardiomyocytes.

Principle: Changes in cardiomyocyte contractility in response to a test compound are assessed by measuring parameters such as the amplitude and frequency of cell shortening.

Materials:

  • Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes

  • Culture medium

  • Test compounds

  • A system for measuring cell contraction (e.g., video-based edge detection, atomic force microscopy, or specialized impedance-based systems)

Procedure:

  • Plate cardiomyocytes and allow them to attach and establish a spontaneous beating rhythm.

  • Acquire baseline contractility measurements.

  • Add the test compound at various concentrations to the culture medium.

  • After an incubation period, record the changes in contraction parameters.

  • Analyze the data to determine the dose-response relationship.

In Vivo Heart Failure Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in rodents to induce pressure-overload heart failure.[6][10][11][12]

Principle: A constriction is created around the transverse aorta, leading to an increased afterload on the left ventricle. This initially causes compensatory cardiac hypertrophy, which eventually progresses to heart failure.

Procedure:

  • Anesthetize the animal (e.g., a mouse).

  • Perform a thoracotomy to expose the aortic arch.

  • Place a ligature around the transverse aorta between the brachiocephalic and left common carotid arteries.

  • Tie the ligature around a needle of a specific gauge to create a standardized degree of constriction.

  • Remove the needle, leaving the constricted aorta.

  • Close the chest cavity and allow the animal to recover.

  • Administer the test compound (e.g., via osmotic mini-pumps) for a specified duration.

  • Monitor cardiac function over time using techniques such as echocardiography.

  • At the end of the study, harvest the heart for histological and molecular analysis.

start Start anesthesia Anesthetize Animal start->anesthesia thoracotomy Thoracotomy anesthesia->thoracotomy expose_aorta Expose Aortic Arch thoracotomy->expose_aorta ligature Place and Tie Ligature expose_aorta->ligature close_chest Close Chest ligature->close_chest recovery Animal Recovery close_chest->recovery treatment Administer Test Compound recovery->treatment monitoring Monitor Cardiac Function treatment->monitoring end End of Study (Harvest Heart) monitoring->end

Workflow for the Transverse Aortic Constriction (TAC) model.

Conclusion and Future Directions

This comparative guide consolidates the current understanding of this compound in relation to established cardiac glycosides for the treatment of heart failure. The extensive body of research on digoxin, ouabain, and digitoxin provides a solid foundation for understanding the therapeutic potential and risks associated with Na+/K+-ATPase inhibition.

The most significant finding of this review is the profound lack of specific experimental data for this compound. To ascertain its potential as a novel therapeutic agent, a systematic investigation is warranted. Future research should prioritize:

  • In vitro characterization: Determining the IC50 value of this compound for Na+/K+-ATPase inhibition and assessing its effects on cardiomyocyte contractility and electrophysiology.

  • Preclinical in vivo studies: Evaluating the efficacy and safety of this compound in established animal models of heart failure, such as the TAC model.

  • Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By addressing these knowledge gaps, the scientific community can determine whether this compound offers a superior therapeutic window or a more favorable side-effect profile compared to existing cardiac glycosides, and ultimately, whether it holds promise for the future of heart failure therapy.

References

Unveiling the Binding Affinity of Dehydroadynerigenin Glucosyldigitaloside to Na+/K+-ATPase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The primary molecular target of Dehydroadynerigenin glucosyldigitaloside and other cardiac glycosides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this enzyme by cardiac glycosides leads to an increase in intracellular calcium concentration, which in turn enhances cardiac muscle contractility.[1] This mechanism of action has made cardiac glycosides a long-standing therapy for heart failure.

Comparative Binding Affinity of Cardiac Glycosides

To contextualize the potential binding affinity of this compound, this section presents a comparison with other well-studied cardiac glycosides. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a biological function. A lower IC50 value indicates a higher potency.

CompoundTargetCell LineIC50 (nM)Reference
OuabainNa+/K+-ATPaseMDA-MB-23189 (95% CI: 70-112)[2]
DigoxinNa+/K+-ATPaseMDA-MB-231~164[2]
OuabainNa+/K+-ATPaseA54917 (95% CI: 14-20)[2]
DigoxinNa+/K+-ATPaseA54940 (95% CI: 35-46)[2]

Note: The IC50 values can vary depending on the cell line and experimental conditions.

Signaling Pathway of Na+/K+-ATPase Inhibition by Cardiac Glycosides

The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase initiates a cascade of events leading to increased cardiac contractility.

CG Cardiac Glycoside (e.g., Dehydroadynerigenin glucosyldigitaloside) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX drives Ca_in ↑ Intracellular Ca2+ NCX->Ca_in results in Contractility ↑ Cardiac Contractility Ca_in->Contractility enhances

Cardiac glycoside mechanism of action.

Experimental Protocols for Determining Binding Affinity

The binding affinity of compounds to the Na+/K+-ATPase can be determined using various experimental techniques. A widely used method is the competitive radioligand binding assay.

[³H]-Ouabain Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (in this case, [³H]-ouabain) for binding to the Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • [³H]-ouabain (radiolabeled ligand)

  • Unlabeled test compound (e.g., this compound)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, ATP)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: A mixture containing the Na+/K+-ATPase enzyme, a fixed concentration of [³H]-ouabain, and varying concentrations of the unlabeled test compound is incubated in the binding buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the enzyme-ligand complexes.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-ouabain (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Start Prepare Assay Components Incubate Incubate: Enzyme + [³H]-Ouabain + Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Workflow for [³H]-ouabain binding assay.

References

Replicating published findings on Dehydroadynerigenin glucosyldigitaloside's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the bioactivity of cardiac glycosides, with a focus on Dehydroadynerigenin glucosyldigitaloside. Due to a lack of specific published data for this compound, this guide presents comparative data and experimental protocols based on well-characterized cardiac glycosides such as Digoxin and Ouabain. This information serves as a starting point for designing experiments to evaluate the bioactivity of this compound.

Comparative Bioactivity of Cardiac Glycosides

Cardiac glycosides are a class of naturally derived compounds known for their significant effects on heart tissue.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[2][3][4] This inhibition leads to an increase in intracellular calcium, which in turn enhances cardiac muscle contraction.[2] Beyond their cardiotonic effects, recent research has highlighted the potential of cardiac glycosides in other therapeutic areas, including cancer and viral infections.[5][6][7]

The following table summarizes the inhibitory concentrations (IC50) of two well-studied cardiac glycosides, Digoxin and Ouabain, against the Na+/K+-ATPase and in cancer cell lines. This data provides a benchmark for evaluating the potential potency of this compound.

CompoundTarget/Cell LineIC50 (nM)Reference
Digoxin Na+/K+-ATPase~164 (MDA-MB-231 cells)[2]
A549 lung cancer cells40[2]
Ouabain Na+/K+-ATPase89 (MDA-MB-231 cells)[2]
A549 lung cancer cells17[2]

Experimental Protocols

To replicate and verify the bioactivity of this compound, the following experimental protocols, commonly used for cardiac glycosides, are recommended.

Na+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a test compound is quantified by comparing the Pi release in the presence and absence of the compound.

Protocol:

  • Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source, such as porcine brain or commercially available preparations.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.

  • Incubation: Add the enzyme preparation to the reaction buffer with varying concentrations of this compound or a reference compound (e.g., Digoxin).

  • Initiate Reaction: Start the reaction by adding ATP.

  • Stop Reaction: After a defined incubation period, stop the reaction by adding a solution of ascorbic acid and ammonium (B1175870) molybdate (B1676688) in trichloroacetic acid.

  • Quantification: Measure the absorbance of the resulting phosphomolybdate complex colorimetrically to determine the amount of Pi released.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by cardiac glycosides and a typical experimental workflow for evaluating their bioactivity.

Na_K_ATPase_Inhibition_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ ↑ NaK_ATPase->Na_in Leads to CardiacGlycoside Dehydroadynerigenin glucosyldigitaloside CardiacGlycoside->NaK_ATPase Inhibits NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Activates Ca_in Intracellular Ca2+ ↑ NCX->Ca_in Results in Contraction Increased Cardiac Muscle Contraction Ca_in->Contraction Causes

Caption: Mechanism of action of cardiac glycosides.

Bioactivity_Workflow start Start: Compound (this compound) protocol1 Na+/K+-ATPase Inhibition Assay start->protocol1 protocol2 Cytotoxicity Assay (e.g., MTT) start->protocol2 data_analysis Data Analysis (IC50 Determination) protocol1->data_analysis protocol2->data_analysis comparison Compare with known cardiac glycosides (e.g., Digoxin, Ouabain) data_analysis->comparison conclusion Conclusion on Bioactivity comparison->conclusion

Caption: Experimental workflow for bioactivity assessment.

References

A Head-to-Head Comparison of Dehydroadynerigenin glucosyldigitaloside and Ouabain: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two cardiac glycosides: Dehydroadynerigenin glucosyldigitaloside and Ouabain (B1677812). While both compounds belong to the same class of Na+/K+-ATPase inhibitors, the available scientific literature presents a stark contrast in the depth of their characterization. Ouabain is a well-studied compound with a wealth of experimental data, whereas specific quantitative data for this compound is notably scarce.

This guide will summarize the known properties of both molecules, highlighting the extensive data available for Ouabain and contextualizing the expected, yet unquantified, activities of this compound based on its classification as a cardiac glycoside from Nerium species.

Introduction to the Compounds

Ouabain is a classic and extensively studied cardiac glycoside historically used as an arrow poison and later as a therapeutic agent for heart conditions[3]. It is a potent inhibitor of the Na+/K+-ATPase and serves as a benchmark compound in the study of this enzyme and its physiological roles[4][5]. Due to its well-documented effects, Ouabain is a critical tool in cardiovascular research and is increasingly being investigated for its potential anticancer properties[6][7][8].

Mechanism of Action: Inhibition of Na+/K+-ATPase

Both this compound and Ouabain share the primary mechanism of action characteristic of cardiac glycosides: the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells[1][5]. This inhibition leads to a cascade of downstream effects.

The binding of these cardiac glycosides to the Na+/K+-ATPase disrupts the transport of sodium (Na+) and potassium (K+) ions across the cell membrane. This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, resulting in an increase in intracellular calcium levels. In cardiomyocytes, this elevation of intracellular calcium enhances the force of contraction, which is the basis for the cardiotonic effects of these compounds[3][9].

Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides like Ouabain can trigger various intracellular signaling pathways, often independently of the ion concentration changes[3][4][5].

Quantitative Performance Comparison

A significant disparity exists in the available quantitative data for these two compounds. While numerous studies have quantified the inhibitory and cytotoxic effects of Ouabain, similar data for this compound is not publicly available. The following tables summarize the available data for Ouabain.

Table 1: Inhibitory Potency of Ouabain against Na+/K+-ATPase

Cell Line/Tissue SourceAssay TypeIC50/Ki/KdReference
OS-RC-2 (Renal Cancer Cells)MTT Assay (Proliferation)~39 nM[8]
A549 (Lung Cancer Cells)Kynurenine Production17 nM[10]
MDA-MB-231 (Breast Cancer Cells)Kynurenine Production89 nM[10]
Vero (Kidney Epithelial Cells)Anti-MERS-CoV Activity0.08 µM
Human Na,K-ATPase α1 isoformEquilibrium BindingKd = 5.1 nM[11]
Human Na,K-ATPase α2 isoformEquilibrium BindingKd = 17.9 nM[11]
Failing Human Heart TrabeculaeInotropic EffectEC50 = 3-100 nM[12]
Non-failing Human Heart TrabeculaeInotropic EffectEC50 = 100-1000 nM[12]

Table 2: Cytotoxicity of Ouabain in Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50Reference
H460Lung Cancer10.44 nM[6]
PANC1Pancreatic Cancer42.36 nM[6]
Biliary Tract Cancer CellsBiliary Tract Cancer14 nM - 485 nM (cell line dependent)[7]
A549Lung CancerLow nM range[7]
Breast Cancer Cell Lines (five types)Breast Cancer~5 nM - 150 nM[7]

Signaling Pathways

The binding of Ouabain to the Na+/K+-ATPase can trigger a variety of downstream signaling cascades. These pathways are implicated in both the therapeutic and toxic effects of the compound. While it is likely that this compound activates similar pathways, specific experimental evidence is lacking.

Ouabain-Induced Signaling

Ouabain has been shown to activate several key signaling pathways, including:

  • Src/EGFR/MAPK Pathway: Binding of Ouabain to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src. Src, in turn, can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is involved in cell proliferation, differentiation, and survival[5][13].

  • Reactive Oxygen Species (ROS) Generation: Ouabain treatment can lead to the generation of reactive oxygen species, which can contribute to its cytotoxic effects[13].

  • Calcium Signaling: As a direct consequence of Na+/K+-ATPase inhibition, intracellular calcium levels rise, impacting a multitude of cellular processes, including muscle contraction and apoptosis[3].

  • Apoptotic Pathways: Ouabain can induce apoptosis in various cell types, often through the activation of caspases and the release of cytochrome c from the mitochondria[13]. It can also affect the expression of pro- and anti-apoptotic proteins of the Bcl-2 family[13].

Visualizing Signaling and Experimental Workflows

Signaling Pathway of Ouabain

Ouabain_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ouabain Ouabain NKA Na+/K+-ATPase Ouabain->NKA Binds and Inhibits Src Src NKA->Src Activates ROS ROS NKA->ROS Ca_increase ↑ Intracellular Ca2+ NKA->Ca_increase via Na+/Ca2+ exchanger EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis ROS->Apoptosis Ca_increase->Apoptosis

Caption: Ouabain-induced signaling cascade.

Experimental Workflow: Na+/K+-ATPase Inhibition Assay

ATPase_Inhibition_Workflow start Start prep_enzyme Prepare Na+/K+-ATPase Enzyme Solution start->prep_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds and Controls start->prep_compounds assay_setup Set up 96-well Plate: - Assay Buffer - Enzyme - Compounds/Controls prep_enzyme->assay_setup prep_compounds->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation reaction_start Initiate Reaction with ATP pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction & Add Detection Reagent incubation->reaction_stop measure Measure Absorbance reaction_stop->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells cell_attachment Allow Cells to Attach (24 hours) seed_cells->cell_attachment add_compounds Add Serial Dilutions of Test Compounds cell_attachment->add_compounds incubation Incubate for Desired Time (e.g., 72h) add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilize Solubilize Formazan (B1609692) Crystals (e.g., with DMSO) mtt_incubation->solubilize measure Measure Absorbance at ~570 nm solubilize->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for MTT cytotoxicity assay.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of both this compound and Ouabain.

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Test compounds (this compound, Ouabain)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified Na+/K+-ATPase to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer

    • 10 µL of the test compound at various concentrations (or vehicle control)

    • 10 µL of the diluted Na+/K+-ATPase enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 30 µL of ATP solution (e.g., 10 mM) to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding 50 µL of the phosphate detection reagent.

  • Measurement: After a short incubation for color development, measure the absorbance at the appropriate wavelength for the detection reagent used (e.g., ~620 nm for Malachite Green).

  • Data Analysis: The activity of Na+/K+-ATPase is calculated as the difference in phosphate released in the absence and presence of a specific inhibitor (like Ouabain). The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound, Ouabain)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is calculated by plotting cell viability against the logarithm of the compound concentration.

Conclusion

Ouabain is a well-characterized Na+/K+-ATPase inhibitor with a large body of supporting experimental data that elucidates its mechanism of action, signaling pathways, and quantitative effects on various cell types. In contrast, this compound, while identified as a cardiac glycoside with the same molecular target, lacks specific quantitative and mechanistic studies in the public domain.

For researchers in drug development and related fields, Ouabain serves as a robust reference compound for studying Na+/K+-ATPase inhibition and its downstream consequences. Future research is needed to isolate and characterize this compound to determine its specific inhibitory potency, isoform selectivity, and its full range of cellular effects. Such studies would be invaluable in determining if it offers any unique therapeutic potential compared to well-established cardiac glycosides like Ouabain. The experimental protocols provided in this guide are suitable for the characterization of both compounds.

References

A Comparative Guide to the Experimental Validation of Dehydroadynerigenin glucosyldigitaloside and Related Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical and experimental validation of Dehydroadynerigenin glucosyldigitaloside, a member of the cardiac glycoside family. Due to the limited availability of public experimental data for this compound, this document leverages data from well-characterized cardiac glycosides, such as Digoxin and Digitoxin, to provide a comparative analysis of expected biological activities and the methodologies used to assess them.

Introduction to this compound

This compound is a cardiac glycoside, a class of naturally occurring steroid derivatives that have been historically used in the treatment of heart conditions. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular calcium ions, which in cardiac muscle, results in a stronger contraction. Recent research has unveiled the potential of cardiac glycosides as anti-cancer agents, attributing this activity to their ability to induce apoptosis and disrupt cellular signaling pathways in cancer cells.

Comparative Data on Cardiac Glycoside Activity

Table 1: Comparative Cytotoxicity of Cardiac Glycosides in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
DigitoxinTK-10Renal Adenocarcinoma3 - 33[1]
DigitoxinVariousVarious10 - 50,000
DigoxinVariousVariousNot specified[2]
Ouabain (B1677812)VariousVariousNot specified[3]

Table 2: Inhibition of Na+/K+-ATPase by Cardiac Glycosides

CompoundSource of EnzymeInhibition DataReference
DigoxinHumanReduces Na+/K+-ATPase activity[4]
OuabainNot specifiedSpecific Na+/K+-ATPase inhibitor[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the biological activity of cardiac glycosides.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of the cardiac glycoside and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

    • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

2. Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory activity of a compound on the Na+/K+-ATPase enzyme.

  • Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain or the test compound) represents the Na+/K+-ATPase activity.

  • Procedure:

    • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in a cold Tris-HCl buffer.

    • Reaction Setup: In a 96-well plate, add the assay buffer (50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2), the test compound at various concentrations (or a vehicle control), and the diluted enzyme solution.

    • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

    • Reaction Initiation: Start the reaction by adding ATP solution to each well.

    • Incubation: Incubate the plate at 37°C for 20-30 minutes.

    • Reaction Termination and Detection: Stop the reaction by adding a Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 620-660 nm.

  • Data Analysis: The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the control.

3. Apoptosis Induction Analysis

Several methods can be used to detect apoptosis, including TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and Annexin V staining.

  • Principle of TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle of Annexin V Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled for detection by flow cytometry or fluorescence microscopy.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

G CG Cardiac Glycoside (e.g., this compound) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Mito Mitochondrial Stress Ca_in->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of cardiac glycoside-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Dilution Treatment 4. Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubation Treatment->Incubation MTT_Assay 6. MTT Assay Incubation->MTT_Assay Abs_Read 7. Absorbance Reading MTT_Assay->Abs_Read Data_Analysis 8. IC50 Calculation Abs_Read->Data_Analysis

Caption: General workflow for in vitro cytotoxicity screening.

Logical Relationship of Na+/K+-ATPase Inhibition and Cellular Effects

G NKA_Inhibition Na+/K+-ATPase Inhibition Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+, ↓ K+) NKA_Inhibition->Ion_Imbalance Cardiotonic Cardiotonic Effect (In Cardiac Muscle) Ion_Imbalance->Cardiotonic Signaling Altered Cellular Signaling Ion_Imbalance->Signaling Anticancer Anticancer Effect (In Cancer Cells) Signaling->Anticancer Apoptosis_Induction Apoptosis Induction Signaling->Apoptosis_Induction

Caption: Cellular consequences of Na+/K+-ATPase inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of cardiac glycosides, with a focus on Dehydroadynerigenin glucosyldigitaloside and its more extensively studied relatives, digoxin (B3395198) and digitoxin (B75463). Due to the limited availability of specific pharmacokinetic data for this compound, this comparison leverages the well-established profiles of related compounds to infer its likely characteristics. The information presented herein is supported by experimental data from studies on analogous cardiac glycosides.

Comparative Pharmacokinetic Data

The pharmacokinetic properties of cardiac glycosides can vary significantly based on their chemical structure, which influences their absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key pharmacokinetic parameters for the well-characterized cardiac glycosides, digoxin and digitoxin, offering a predictive framework for this compound.

Pharmacokinetic ParameterDigoxinDigitoxinThis compound
Oral Bioavailability 70-80%[1]90-100%[1]Data not available; likely variable
Plasma Protein Binding ~25%[1]>90%[1]Data not available
Volume of Distribution Large (6-8 L/kg)[2]Smaller than digoxinData not available; likely large
Primary Route of Elimination Renal[1][3][4]HepaticData not available
Elimination Half-life 36-48 hours (normal renal function)[3]5-7 days[3]Data not available
Therapeutic Plasma Concentration 0.5-1.5 ng/mL[4]10-25 ng/mLData not available

Experimental Protocols

The determination of the pharmacokinetic profiles of cardiac glycosides involves several key experimental procedures. These protocols are crucial for obtaining reliable and reproducible data for drug development and clinical monitoring.

Pharmacokinetic Studies in Animal Models and Human Volunteers

A common approach to studying the pharmacokinetics of cardiac glycosides involves administering the compound to animal models (e.g., rats, dogs) or human volunteers, followed by the collection of biological samples over time.

  • Administration: The compound is typically administered orally or intravenously to assess bioavailability and elimination kinetics.[1][3]

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points to measure the concentration of the parent drug and its metabolites.

  • Analytical Methods: The concentration of the cardiac glycoside in the biological samples is determined using sensitive and specific analytical techniques.

Analytical Techniques for Quantification

Accurate quantification of cardiac glycosides in biological matrices is essential for pharmacokinetic analysis. Several methods are employed:

  • Immunoassays: Techniques like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and fluorescence polarization immunoassay (FPIA) are widely used for rapid screening.[[“]][[“]] However, they may exhibit cross-reactivity with structurally similar compounds.[[“]]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered the gold standard for its high sensitivity and specificity in identifying and quantifying individual cardiac glycosides and their metabolites.[[“]][[“]][7][8] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) allows for precise measurements even at low concentrations.[8]

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of cardiac glycosides, the following diagrams are provided.

Experimental_Workflow cluster_administration Drug Administration cluster_sampling Biological Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation admin Oral or IV Administration sampling Blood, Urine, Feces Collection admin->sampling Over Time extraction Solid-Phase Extraction sampling->extraction analysis LC-MS/MS or Immunoassay extraction->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling

Caption: Experimental workflow for pharmacokinetic analysis.

The primary mechanism of action for cardiac glycosides involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells. This leads to an increase in intracellular calcium, resulting in stronger heart contractions.

Signaling_Pathway cg Cardiac Glycoside na_k_atpase Na+/K+-ATPase cg->na_k_atpase Inhibits na_in Increased Intracellular Na+ na_k_atpase->na_in Leads to na_ca_exchanger Na+/Ca2+ Exchanger (NCX) na_in->na_ca_exchanger Reduces Ca2+ efflux via ca_in Increased Intracellular Ca2+ na_ca_exchanger->ca_in Results in contraction Increased Myocardial Contractility ca_in->contraction

Caption: Mechanism of action of cardiac glycosides.

References

Safety Operating Guide

Safe Disposal of Dehydroadynerigenin Glucosyldigitaloside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Dehydroadynerigenin glucosyldigitaloside, a steroid compound isolated from Nerium indicum.[1] This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

This compound (CAS No. 144223-70-1) should be handled as a hazardous chemical.[2][3][4] Adherence to proper disposal protocols is crucial to prevent potential harm to human health and the environment. The following procedures are based on general best practices for hazardous chemical waste disposal.

I. Waste Identification and Characterization

Before disposal, it is imperative to characterize the waste stream containing this compound. This involves identifying all constituents and their approximate concentrations. This information is critical for proper labeling and segregation.

II. Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment should be worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat or chemical-resistant apron

  • Closed-toe shoes

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with institutional and local regulations for hazardous waste.

Step 1: Container Selection and Management

  • Primary Container: Use a leak-proof, screw-top container that is chemically compatible with this compound and any solvents or other chemicals in the waste mixture. Do not use food containers.[5] The container must be in good condition, free of cracks or leaks.[6]

  • Container Filling: Do not overfill the container. A general guideline is to fill it to no more than 80% of its capacity to allow for expansion.[5]

  • Container Sealing: Keep the waste container securely sealed at all times, except when adding waste.[6][7] This prevents spills and the release of vapors.

Step 2: Waste Segregation

  • Incompatible Materials: Segregate waste containing this compound from incompatible materials. As a general rule, do not mix different classes of chemicals, such as acids and bases, or oxidizers and flammable liquids.[5]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[7] The secondary container should be able to hold at least 110% of the volume of the primary container.[7]

Step 3: Labeling

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6]

  • Content Identification: Clearly list all chemical constituents of the waste mixture by their full names (no abbreviations or chemical formulas) and their estimated concentrations.[5][8]

  • Contact Information: Include the name and contact information of the principal investigator or responsible person, the laboratory location (building and room number), and the date of waste generation.[8]

Step 4: Storage

  • Designated Area: Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Time and Quantity Limits: Be aware of and comply with institutional limits on the amount of hazardous waste that can be accumulated and the maximum storage time allowed.[7]

Step 5: Disposal Request and Pickup

  • Contact Environmental Health and Safety (EHS): When the container is full or the storage time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]

  • Follow Institutional Procedures: Follow all institutional procedures for requesting a hazardous waste collection.

IV. Decontamination and Spill Management

  • Empty Containers: To be disposed of as non-hazardous waste, empty containers that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, deface or remove the original label and dispose of the container according to institutional guidelines.[9]

  • Contaminated Materials: Any materials, such as labware or personal protective equipment, that are grossly contaminated with this compound should be collected and disposed of as hazardous waste.[6]

  • Spill Response: In the event of a spill, follow your laboratory's established spill response protocol. This typically involves containing the spill, neutralizing if appropriate and safe to do so, and cleaning the area with appropriate absorbent materials. All materials used for spill cleanup should be disposed of as hazardous waste.

V. Quantitative Data Summary

ParameterGuidelineSource
Maximum Container Fill Volume80% of total capacity[5]
Secondary Containment Capacity110% of primary container volume[7]
Hazardous Waste Storage Time LimitMust be collected within 90 days of generation[7]
Maximum Accumulation VolumeUp to 55 gallons of a single hazardous waste stream[7]

VI. Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal cluster_contingency Contingency start Start: Identify Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill container Select Compatible, Leak-Proof Container ppe->container add_waste Add Waste (≤80% Full) container->add_waste label_waste Label with 'Hazardous Waste' and Contents add_waste->label_waste add_waste->spill segregate Segregate in Secondary Containment label_waste->segregate store Store in Designated Area segregate->store check_limits Monitor Storage Time & Volume Limits store->check_limits store->spill check_limits->store Continue Storage request_pickup Request EHS Pickup check_limits->request_pickup Limits Approaching disposal_complete Disposal Complete request_pickup->disposal_complete spill_protocol Follow Lab Spill Protocol spill->spill_protocol collect_spill_waste Collect Spill Debris as Hazardous Waste spill_protocol->collect_spill_waste collect_spill_waste->request_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。